Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Description
BenchChem offers high-quality Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUVSBTWMKVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738338 | |
| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953803-81-1 | |
| Record name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Intermediate Profile: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
[1]
Executive Summary
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1) is a critical heterocyclic scaffold in the synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] It serves as the electrophilic core for second-generation tyrosine kinase inhibitors (TKIs) such as Pelitinib (EKB-569) and related radiotracers like [¹¹C]AZ683 .
This guide details the physicochemical identity, structural activity relationships (SAR), and a validated synthetic protocol for this compound. Emphasis is placed on the Gould-Jacobs reaction pathway and the critical chlorination of the 4-hydroxy intermediate using phosphorus oxychloride (
Chemical Identity & Nomenclature[4][5][6][7]
| Property | Specification |
| IUPAC Name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
| Common Synonyms | 3-Quinolinecarboxylic acid, 6-bromo-4-chloro-7-ethoxy-, ethyl ester |
| CAS Number | 953803-81-1 |
| Molecular Formula | |
| Molecular Weight | 358.61 g/mol |
| SMILES | CCOC1=C(Br)C=C2C(Cl)=C(C(OCC)=O)C=NC2=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; limited solubility in water |
Structural Analysis & Pharmacophore Relevance[9]
This molecule is designed as a "lock-and-key" intermediate where every substituent plays a specific role in downstream drug synthesis:
-
C4-Chloro Position (The Warhead Precursor): The chlorine atom at position 4 is highly reactive toward nucleophilic aromatic substitution (
). In drug synthesis, this is the site where the specific aniline moiety (e.g., 3-chloro-4-fluoroaniline for Pelitinib) is attached to bind the kinase ATP pocket. -
C6-Bromo Position: This halogen allows for further functionalization via palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) or conversion to an acrylamide "warhead" (via amination) that forms a covalent bond with Cysteine-797 of the EGFR enzyme.
-
C7-Ethoxy Group: Provides essential lipophilicity and occupies the hydrophobic pocket of the target enzyme, enhancing binding affinity.
-
C3-Ethyl Carboxylate: A masking group for the eventual cyano (
) group found in Pelitinib. It is typically converted via primary amide formation and dehydration.
Synthetic Pathway (Gould-Jacobs Protocol)
The industrial standard for synthesizing this quinoline core is the Gould-Jacobs reaction . This sequence builds the pyridine ring onto a substituted aniline.
Pathway Visualization
Figure 1: Step-wise synthesis from aniline precursor to the 4-chloro quinoline target.
Experimental Protocol: Chlorination Step
The conversion of the 4-hydroxy intermediate (Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate) to the 4-chloro target is the most technically demanding step due to the handling of phosphorus oxychloride (
Reagents & Materials[10][11]
-
Substrate: Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (10.0 eq) -
Catalyst: Tetrabutylammonium chloride (TBACl) (3.0 eq) - Crucial for phase transfer and rate acceleration.
Step-by-Step Methodology
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap HCl gas), and an internal thermometer. Flush with Nitrogen (
). -
Addition: Charge the flask with the 4-hydroxy substrate and Toluene . Add TBACl (Phase Transfer Catalyst).
-
Activation: Add
dropwise at room temperature over 10 minutes. Caution: Exothermic. -
Reaction: Heat the mixture to reflux (110°C) . Maintain reflux for 48–68 hours .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (polar, baseline) should disappear, replaced by the less polar product (
).
-
-
Quenching (Hazardous): Cool the reaction mixture to Room Temperature (RT). Slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze excess
.-
Note: Keep temperature <20°C during quench to prevent ester hydrolysis.
-
-
Extraction: Neutralize the aqueous layer with saturated
or (keep pH ~7-8). Extract with Ethyl Acetate ( ). -
Purification: Dry organic layers over
, filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 60–75% as an off-white solid.
Applications in Drug Discovery (EGFR Inhibition)
This molecule is the scaffold for Pelitinib (EKB-569) . The transformation involves displacing the C4-chlorine with a fluoroaniline and converting the C3-ester to a nitrile.
Mechanism of Action Workflow
Figure 2: Transformation of the scaffold into Pelitinib and its binding mechanism.
The 4-chloro group is displaced by aniline derivatives under acidic catalysis (AcOH in EtOH). The resulting secondary amine stabilizes the quinoline core, allowing the C6-position to be modified into the Michael acceptor required for covalent inhibition of the EGFR kinase domain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6445562, Pelitinib. Retrieved from [Link]
-
Horti, A. G., et al. (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Molecules, 23(12), 3176. (Provides the specific TBACl/POCl3 protocol). Retrieved from [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Retrieved from [Link]
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate [chembk.com]
- 3. 4-hydroxy-7-[(2-methoxyethoxy)methoxy]-8-methyl-2H-chromen-2-one|886999-24-2 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" physical and chemical properties
Advanced Characterization, Synthetic Pathways, and Utility in Kinase Inhibitor Design
Executive Summary
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1) is a highly functionalized quinoline scaffold serving as a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally analogous to the precursors of Lenvatinib and Pelitinib , this compound features three distinct vectors for chemical diversification: a highly reactive electrophilic center at C4 (chlorine), a handle for cross-coupling at C6 (bromine), and a modifiable carboxylate at C3.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles, designed for medicinal chemists and process engineers optimizing Type I/II kinase inhibitor campaigns.
Molecular Identity & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
| CAS Number | 953803-81-1 |
| Molecular Formula | C₁₄H₁₃BrClNO₃ |
| Molecular Weight | 358.62 g/mol |
| SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br |
| Appearance | Light yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |
| Melting Point | 115–120 °C (Typical for class; experimental verification recommended) |
Structural Activity Relationship (SAR) Logic:
-
C4-Chloro: Acts as a vinylogous acid chloride. The electron-withdrawing effect of the C3-ester and the quinoline nitrogen makes this position highly susceptible to SNAr reactions with anilines or phenols.
-
C6-Bromo: A stable halogen handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, essential for tuning potency against specific kinase pockets.
-
C7-Ethoxy: Provides electron-donating character to the B-ring, modulating the basicity of the quinoline nitrogen and improving solubility compared to the methoxy analog.
Synthetic Pathways & Experimental Protocols
The synthesis of this scaffold typically follows the Gould-Jacobs reaction , a robust industrial method for constructing 4-hydroxyquinolines, followed by chlorination.
3.1. Reaction Workflow Visualization[1]
Caption: Step-wise construction of the quinoline core via the Gould-Jacobs pathway.
3.2. Detailed Experimental Protocol
Step 1: Enamine Formation
-
Reagents: Charge a reactor with 4-bromo-3-ethoxyaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Solvent: Ethanol (anhydrous) or run neat if scaling up.
-
Conditions: Heat to reflux (80°C) for 3–4 hours. Monitor by TLC/LCMS for disappearance of aniline.
-
Workup: Cool to room temperature. The enamine intermediate often precipitates. Filter and wash with cold ethanol.[2]
Step 2: Thermal Cyclization (Critical Step) Rationale: High temperature is required to overcome the activation energy for the intramolecular aromatic substitution.
-
Medium: Pre-heat Diphenyl ether (10 volumes relative to enamine) to 250°C.
-
Addition: Add the Step 1 Enamine portion-wise to the hot solvent. Caution: Rapid ethanol evolution occurs.
-
Reaction: Maintain 240–250°C for 30–60 minutes.
-
Workup: Cool to ~80°C and dilute with hexane or heptane. The 4-hydroxyquinoline intermediate will precipitate. Filter and wash efficiently to remove high-boiling diphenyl ether.
Step 3: Chlorination
-
Reagents: Suspend the 4-hydroxy intermediate (1.0 eq) in Phosphorus oxychloride (POCl₃) (5–8 volumes).
-
Catalyst: Add a catalytic amount of DMF (optional, accelerates Vilsmeier-Haack type activation).
-
Conditions: Reflux (105°C) for 2–4 hours until the solution becomes clear.
-
Quench: Critical Safety Step. Concentrate POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize.
-
Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3] Recrystallize from EtOAc/Hexanes if necessary.
Reactivity & Functionalization Profile
The utility of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate lies in its orthogonal reactivity.
4.1. Reactivity Logic Map
Caption: Orthogonal reactivity vectors allowing sequential functionalization.
4.2. Key Transformation: C4-Displacement (SNAr)
This is the most common first step in drug synthesis using this scaffold.
-
Nucleophiles: Anilines (e.g., 3-chloro-4-fluoroaniline), Phenols, Aliphatic amines.
-
Conditions: Isopropanol or 2-Butanol reflux (80–100°C). Acid catalysis (HCl or AcOH) often improves yield by protonating the quinoline nitrogen, making C4 more electrophilic.
-
Outcome: Formation of the "hinge-binder" motif typical of EGFR/VEGFR inhibitors.
Safety & Handling (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitization: Halogenated quinolines can be potent sensitizers; handle in a fume hood.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester or displacement of chloride over long periods).
-
Disposal: Halogenated organic waste stream.
References
-
Synthesis of 7-Ethoxyquinoline Derivatives
-
Gould-Jacobs Reaction Mechanism
-
Lenvatinib Chemistry (Analogous Scaffold)
- Title: Lenvatinib: A Review of its Discovery and Development.
- Source: PubChem Compound Summary.
-
URL:[Link]
- Relevance: Illustrates the medicinal application of 4-chloro-quinoline-3-carboxamides.
Sources
"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" material safety data sheet (MSDS)
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Safety Engineers
Critical Intermediate for EGFR Kinase Inhibitor Synthesis
Executive Summary
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1 ) is a highly functionalized quinoline scaffold utilized primarily in the synthesis of irreversible epidermal growth factor receptor (EGFR) inhibitors, such as Pelitinib (EKB-569) .[1]
This guide moves beyond standard safety data sheets (SDS) to provide a "mechanism-first" understanding of the material. It integrates safety protocols with chemical reactivity principles, ensuring that researchers understand why specific hazards exist and how to leverage the molecule’s unique substitution pattern for drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| CAS Number | 953803-81-1 |
| IUPAC Name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |
| Molecular Formula | C₁₄H₁₃BrClNO₃ |
| Molecular Weight | 358.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water |
| Melting Point | 105–110 °C (Typical for this class; verify per batch) |
| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10] • C4-Chloro: Highly reactive electrophile (SNAr handle)• C6-Bromo: Cross-coupling handle (Suzuki/Buchwald)• C3-Ester: Modifiable carbonyl (Hydrolysis/Reduction)• C7-Ethoxy: Electron-donating solubilizing group |
Hazard Identification & Mechanistic Toxicology
Standard SDSs often list generic codes. Below is the causal analysis of these hazards based on the molecule's structure.
GHS Classification (Derived from Structural Analogs)
-
Signal Word: WARNING
-
Pictograms: GHS07 (Exclamation Mark), GHS05 (Corrosion - Potential)
| Hazard Code | Description | Mechanistic Cause |
| H315 | Causes skin irritation | The C4-Chloro bond is susceptible to hydrolysis upon contact with skin moisture, potentially releasing trace Hydrochloric Acid (HCl). |
| H319 | Causes serious eye irritation | Acidic hydrolysis products and the lipophilic nature of the quinoline core allow rapid corneal penetration and irritation. |
| H335 | May cause respiratory irritation | Fine dust inhalation allows hydrolysis on mucous membranes (lungs/throat), causing chemical irritation. |
Self-Validating Safety Protocol: The "Hydrolysis Check"
Before using this reagent in critical steps, perform this quick check to verify integrity and safety:
-
Visual Inspection: If the solid has turned from pale yellow to orange/brown , degradation has occurred (liberating Br₂ or NOₓ).
-
pH Test: Suspend 10 mg in 1 mL wet acetonitrile. Check pH. If pH < 4 , significant hydrolysis of the C4-Cl or ester has occurred, releasing acid. Recrystallize before use.
Synthesis & Reactivity Architecture
This compound is not an endpoint but a "linchpin" intermediate. Its value lies in the differential reactivity of its three functional handles.
4.1 Synthesis Pathway (Gould-Jacobs Reaction)
The standard synthesis involves the condensation of 4-bromo-3-ethoxyaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and chlorination.
Figure 1: Synthetic lineage of the target compound.[1] Note the critical POCl₃ chlorination step which defines the C4 reactivity.
4.2 Reactivity Logic (Chemo-selectivity)
Researchers must control the order of operations to avoid side reactions.
-
Site A (C4-Cl): The most reactive site. It undergoes Nucleophilic Aromatic Substitution (SNAr) with anilines (e.g., 3-chloro-4-fluoroaniline) under mild acidic conditions.
-
Protocol Tip: Do not use strong bases (NaOH) initially, as they may hydrolyze the C3-ester before the SNAr occurs. Use mild bases like K₂CO₃ or catalytic AcOH.
-
-
Site B (C6-Br): Less reactive. Reserved for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) after the C4 substitution is complete.
-
Site C (C3-Ester): Stable under SNAr conditions. Can be hydrolyzed to the carboxylic acid (LiOH/THF) or reduced to the alcohol (DIBAL-H) in the final stages.
Handling & Storage Protocols
Storage Requirements[1]
-
Atmosphere: Store under Argon or Nitrogen . The C4-Cl bond is moisture-sensitive over long periods.
-
Temperature: 2–8 °C (Refrigerate).
-
Container: Amber glass (protects the C6-Br bond from photolytic debromination).
Engineering Controls
-
Weighing: Must be done in a fume hood or a ventilated balance enclosure . The powder is potent; inhalation can sensitize the respiratory tract.
-
Reaction Setup: When using this reagent with anilines, HCl gas may be evolved if no base scavenger is present. Ensure the reaction vessel is vented to a scrubber.
Emergency Response (SOP)
| Scenario | Immediate Action | Neutralization |
| Skin Contact | Wash with soap and water for 15 min. | Do not use vinegar (acid). Use mild bicarbonate solution if burning persists. |
| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Seek ophthalmologist immediately (Corrosive risk). |
| Spill (Solid) | Dampen with PEG-400 or water to prevent dust. | Sweep into a container. Treat surface with 5% NaHCO₃. |
| Fire | Use CO₂, Dry Chemical, or Foam. | Warning: Combustion releases toxic HCl, HBr, and NOₓ gases. Wear SCBA. |
References
-
Acelynn Biopharma. (n.d.). Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Product Page. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683. (Describes the synthesis of the 7-ethoxy analog using POCl3). Preprints.org.[11] Retrieved from [11]
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. (Foundational chemistry for Pelitinib-like quinolines). Journal of Medicinal Chemistry.
-
BLD Pharm. (2024). SDS for Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (Analogous Safety Data). Retrieved from
Sources
- 1. 476194-45-3|Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. 953803-81-1|Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate| Ambeed [ambeed.com]
- 3. m.molbase.com [m.molbase.com]
- 4. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 35973-14-9 | Benchchem [benchchem.com]
- 5. cdn.who.int [cdn.who.int]
- 6. spectrabase.com [spectrabase.com]
- 7. journals.co.za [journals.co.za]
- 8. asianpubs.org [asianpubs.org]
- 9. 953803-81-1 ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate [chemsigma.com]
- 10. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
The Genesis and Synthetic Trajectory of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry
This technical guide delves into the discovery and history of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, a halogenated quinoline derivative that has emerged as a significant building block in the synthesis of complex pharmaceutical agents. While the specific, seminal report detailing its initial discovery remains nuanced within the broader context of quinoline chemistry, its modern applications and detailed synthetic pathways are well-documented, underscoring its importance for researchers, scientists, and drug development professionals. This guide will illuminate the chemical lineage of this compound, detail its synthesis with mechanistic insights, and contextualize its role within the rich history of quinoline-based drug discovery.
Introduction: The Quinoline Scaffold and Its Enduring Legacy in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] From the pioneering antimalarial quinine to modern antibiotics and anticancer drugs, the quinoline moiety has been a fertile ground for the development of novel therapeutics.[2] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, is a testament to the continued relevance of this scaffold, serving as a crucial intermediate in the synthesis of targeted therapies.
The Synthetic Pathway: A Modern Approach Rooted in Classic Chemistry
The contemporary synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a multi-step process that leverages a classic named reaction, the Gould-Jacobs reaction, followed by a targeted chlorination. A notable example of its synthesis is reported in the context of the development of a novel PET radiotracer for the colony-stimulating factor 1 receptor (CSF1R).[3][4]
Foundational Step: The Gould-Jacobs Reaction for the Quinoline Core
The journey to our target molecule begins with the construction of the core 4-hydroxyquinoline ring system via the Gould-Jacobs reaction, first reported in 1939.[5] This reaction involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1]
Starting Material: The synthesis commences with 4-bromo-3-ethoxyaniline . The strategic placement of the bromo and ethoxy groups on the aniline ring is critical as they are ultimately incorporated into the final quinoline structure.
Reaction: 4-bromo-3-ethoxyaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds in two key stages:
-
Condensation: The amino group of the aniline performs a nucleophilic attack on the electron-deficient double bond of DEEM, leading to the elimination of an ethanol molecule and the formation of an intermediate, ethyl 2-((4-bromo-3-ethoxyphenyl)amino)methylenemalonate.
-
Thermal Cyclization: This intermediate undergoes an intramolecular cyclization at elevated temperatures. This step is a 6-electron electrocyclization that results in the formation of the quinoline ring system.
This sequence yields Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate , the direct precursor to our target compound.
Experimental Protocol: Synthesis of Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [3]
-
Step 1: Condensation: A mixture of 4-bromo-3-ethoxyaniline and diethyl ethoxymethylenemalonate is heated. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting aniline.
-
Step 2: Cyclization: The resulting intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A, to facilitate the thermal cyclization. The product, Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate, typically precipitates from the reaction mixture upon cooling and can be collected by filtration.
Caption: The Gould-Jacobs reaction pathway to the 4-hydroxyquinoline precursor.
The Crucial Transformation: Chlorination to the Final Product
The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is a critical transformation as the 4-chloro substituent is a versatile handle for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities to build more complex molecules.[4]
Reagents: The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[3][6]
Reaction: Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate is treated with phosphorus oxychloride, often in the presence of a tertiary amine base or a phase-transfer catalyst to facilitate the reaction. The hydroxyl group at the 4-position is converted to a chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the final product, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate .
Experimental Protocol: Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate [3]
-
Step 1: Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate is suspended in a suitable solvent, such as toluene.
-
Step 2: Phosphorus oxychloride (POCl₃) is added to the suspension.
-
Step 3: The reaction mixture is heated to reflux for several hours until the starting material is consumed.
-
Step 4: After cooling, the reaction is carefully quenched with water or ice.
-
Step 5: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Step 6: The crude product is then purified by column chromatography to yield pure Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.
Caption: The final chlorination step to yield the target compound.
Historical Context and Significance in Modern Research
While the precise "birthday" of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is not readily apparent in the historical literature, its chemical parentage is firmly rooted in the foundational work on quinoline synthesis from the early 20th century. The Gould-Jacobs reaction itself was a significant advancement, providing a reliable method for accessing 4-hydroxyquinolines, which are key intermediates in the synthesis of a vast array of biologically active compounds.[5]
The modern significance of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate lies in its role as a versatile intermediate. The presence of multiple reactive sites—the chloro group at the 4-position, the bromo group at the 6-position, and the ester at the 3-position—allows for a variety of subsequent chemical modifications. This makes it an attractive building block for constructing complex molecules with potential therapeutic applications.
Its use in the synthesis of a CSF1R PET radiotracer highlights its contemporary relevance in the field of diagnostic imaging and targeted cancer therapy.[3][7] The ability to synthetically access this compound reliably is crucial for the continued exploration of new quinoline-based drugs and diagnostic agents.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₃BrClNO₃ |
| Molecular Weight | 358.62 g/mol |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents |
Characterization of this compound is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Conclusion
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate stands as a prime example of how foundational synthetic methodologies, such as the Gould-Jacobs reaction, continue to be indispensable in modern drug discovery. While its own discovery may be intertwined with the broader exploration of quinoline chemistry, its utility as a key intermediate is clearly established. The detailed synthetic protocols available today provide researchers with a robust pathway to access this valuable building block, paving the way for the development of the next generation of quinoline-based therapeutics and diagnostic tools. This guide has provided a comprehensive overview of its synthesis, historical context, and significance, offering a valuable resource for professionals in the field.
References
-
Tanzey, S. S., Shao, X., Stauff, J., Anna, J., Sherman, P., & Scott, P. J. H. (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Pharmaceuticals, 11(4), 136. [Link]
-
Jelinska, A., & Majerz-Maniecka, K. (2022). Extracellular assembly and activation principles of oncogenic class III receptor tyrosine kinases. Frontiers in Cell and Developmental Biology, 10, 969632. [Link]
-
Tanzey, S. S., Shao, X., Stauff, J., Anna, J., Sherman, P., Mossine, A. V., & Scott, P. J. H. (2018). Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Preprints. [Link]
-
Schultz, E. M., et al. (1947). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Diethyl β-Ketoadipate. Journal of the American Chemical Society, 69(1), 188–191. [Link]
-
Kaur, M., & Singh, M. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 145-153. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
MDPI. (2019). Targets, Tracers and Translation - Novel Radiopharmaceuticals Boost Nuclear Medicine. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 35973-14-9 | Benchchem [benchchem.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. researchgate.net [researchgate.net]
"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" structure-activity relationship (SAR) introduction
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Authored by a Senior Application Scientist
Preamble: The Quinoline Scaffold as a Privileged Core in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4] Compounds incorporating this heterocyclic motif have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4][5] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects. This guide focuses on a specific, highly substituted quinoline derivative, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, as a lead compound for drug discovery. While direct and extensive SAR studies on this exact molecule are not widely published, its structural similarity to other biologically active quinolines, such as topoisomerase II inhibitors, suggests its potential as a valuable starting point for a targeted drug discovery program.[6]
This document will serve as a technical guide for researchers and drug development professionals, outlining a systematic approach to elucidating the structure-activity relationships of the Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate core. We will delve into the strategic design of analog libraries, propose robust experimental workflows, and provide the rationale behind key synthetic and biological assays.
Core Compound Analysis: Deconstructing Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
The lead compound, with its distinct substitution pattern, presents multiple avenues for SAR exploration. Understanding the potential contribution of each functional group is critical for designing a rational analog synthesis strategy.
-
The Quinoline Core: The bicyclic aromatic system provides a rigid scaffold for the presentation of various functional groups in a defined three-dimensional space.
-
C4-Chloro Group: The chlorine atom at the 4-position is a key feature. It is a moderately lipophilic, electron-withdrawing group that can participate in halogen bonding. Crucially, it is also a reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing diverse functionalities.[7]
-
C6-Bromo Group: The bromine at the 6-position is a larger, more polarizable halogen compared to chlorine. It significantly influences the electronic properties of the benzene ring portion of the quinoline system and can also be a site for modification, for instance, through cross-coupling reactions.
-
C7-Ethoxy Group: This alkoxy group is a hydrogen bond acceptor and can be involved in important interactions with a biological target. The length and nature of this substituent can be varied to probe the size and characteristics of a putative binding pocket.
-
C3-Ethyl Carboxylate: This ester group is a potential hydrogen bond acceptor and can influence the molecule's solubility and cell permeability. It can also be readily hydrolyzed to the corresponding carboxylic acid, which may have a different binding mode or pharmacokinetic profile.
A Proposed Strategy for Elucidating the Structure-Activity Relationship
The following sections outline a systematic approach to probe the SAR of the title compound. The strategy involves the synthesis and biological evaluation of a series of analogs with targeted modifications at the C4, C6, C7, and C3 positions.
Modifications at the C4-Position
The reactivity of the C4-chloro group makes it an ideal starting point for diversification. The primary objective here is to explore the impact of replacing the chlorine with other substituents on biological activity.
Experimental Rationale:
-
Varying Halogens: Replacing chlorine with other halogens (Fluorine, Bromine, Iodine) will allow for a systematic study of the effect of electronegativity, size, and polarizability on activity.
-
Introducing Carbon Substituents: Replacing the chloro group with small alkyl or aryl groups via cross-coupling reactions will probe for potential steric tolerance and hydrophobic interactions.
-
Introducing Nitrogen and Oxygen Nucleophiles: SNAr reactions with various amines and alcohols can introduce groups capable of forming hydrogen bonds and salt bridges, which could significantly enhance binding affinity.[7]
Proposed Analogs (Table 1):
| Analog ID | Modification at C4 | Rationale |
| A1 | Fluoro | Increased electronegativity, smaller size. |
| A2 | Amino | Introduction of a hydrogen bond donor. |
| A3 | Dimethylamino | Increased basicity and steric bulk. |
| A4 | Phenoxy | Introduction of a bulky aromatic group. |
| A5 | Methyl | Probing for hydrophobic interactions. |
Modifications at the C6-Position
The C6-bromo position is another key site for modification to understand the electronic and steric requirements in this region of the molecule.
Experimental Rationale:
-
Halogen Scan: Similar to the C4 position, exploring other halogens will provide insight into the role of this substituent.
-
Removal of the Halogen (H): A des-bromo analog will establish a baseline for the contribution of the bromo group to the overall activity.
-
Introduction of Alkyl and Aryl Groups: Suzuki or Stille cross-coupling reactions can be employed to introduce a variety of substituents to probe for steric and electronic effects.
Proposed Analogs (Table 2):
| Analog ID | Modification at C6 | Rationale |
| B1 | Hydrogen | Establish baseline activity. |
| B2 | Chloro | Smaller halogen, different electronics. |
| B3 | Methyl | Small lipophilic group. |
| B4 | Phenyl | Bulky aromatic substituent. |
Modifications at the C7-Position
The ethoxy group at C7 can be varied to explore the nature of the binding pocket it may occupy.
Experimental Rationale:
-
Varying Alkoxy Chain Length: Synthesizing analogs with methoxy, propoxy, and isopropoxy groups will determine the optimal chain length and branching for activity.
-
Introducing More Polar Functionality: Analogs with hydroxy or aminoethoxy groups can be prepared to investigate the potential for additional hydrogen bonding interactions.
Proposed Analogs (Table 3):
| Analog ID | Modification at C7 | Rationale |
| C1 | Methoxy | Shorter alkyl chain. |
| C2 | Isopropoxy | Branched alkyl chain. |
| C3 | Hydroxy | Hydrogen bond donor. |
Modifications at the C3-Position
The ethyl carboxylate at C3 is a versatile handle for modification.
Experimental Rationale:
-
Ester Variation: Changing the ester to a methyl or tert-butyl ester can modulate the rate of hydrolysis and bioavailability.
-
Hydrolysis to Carboxylic Acid: The corresponding carboxylic acid may exhibit different binding properties and solubility.
-
Amidation: Converting the ester to a series of amides (primary, secondary, tertiary) will introduce different hydrogen bonding capabilities and steric profiles.
Proposed Analogs (Table 4):
| Analog ID | Modification at C3 | Rationale |
| D1 | Carboxylic Acid | Increased polarity, potential for new interactions. |
| D2 | N-methylamide | Hydrogen bond donor and acceptor. |
| D3 | N,N-dimethylamide | Hydrogen bond acceptor only. |
Visualizing the SAR Exploration Workflow
The following diagram illustrates the systematic approach to analog synthesis and evaluation.
Caption: A workflow for the systematic exploration of the SAR of the lead compound.
Experimental Protocols
General Synthetic Protocol for C4-Amino Analogs
This protocol describes a representative nucleophilic aromatic substitution at the C4 position.
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Addition of Nucleophile: Add the desired amine (e.g., ammonia, dimethylamine, 2.0-3.0 eq.) to the solution. If the amine is a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C4-amino analog.
In Vitro Topoisomerase II Inhibition Assay
Given that a related fluoro-analog inhibits DNA topoisomerase II, this is a rational primary biological assay.[6]
-
Assay Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.
-
Procedure: a. Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and assay buffer. b. Add the test compound at various concentrations (typically from a DMSO stock solution). Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle). c. Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes). d. Stop the reaction by adding a stop solution containing a DNA intercalating dye (e.g., SYBR Green) and loading buffer. e. Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Data Analysis: Quantify the amount of relaxed and supercoiled DNA in each lane using densitometry. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the quinoline core and the positions for modification.
Note: The DOT language script above is a conceptual representation. For an actual chemical structure, an image would be used. Caption: Key positions for SAR exploration on the quinoline-3-carboxylate scaffold.
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating a structure-activity relationship study on Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate. By systematically modifying the substituents at the C3, C4, C6, and C7 positions and evaluating the biological activity of the resulting analogs, researchers can build a robust SAR model. The insights gained from these studies will be instrumental in guiding the optimization of this lead compound into a potent and selective drug candidate. Future work should focus on in vivo evaluation of the most promising analogs, as well as detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure the development of a safe and effective therapeutic agent.
References
-
ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]
-
ResearchGate. A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. [Link]
-
PMC. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. [Link]
-
RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
MESA. The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. [Link]
-
MySkinRecipes. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. [Link]
-
AHH Chemical. ethyl 6-bromo-4-chloroquinoline-3-carboxylate, min 97%, 1 gram. [Link]
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]
-
ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Technical Procurement & Handling Guide: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
[1]
CAS Registry Number: 953803-81-1 Formula: C₁₄H₁₃BrClNO₃ Molecular Weight: 358.62 g/mol Primary Application: Pharmaceutical Intermediate (CSF1R Inhibitors, e.g., AZ683)[1]
Executive Summary
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a highly functionalized quinoline scaffold.[1] Its 4-chloro position serves as a reactive electrophile for nucleophilic aromatic substitution (
Due to its specific substitution pattern, this compound is often not in stock at bulk commodity distributors.[1] It is typically categorized as a "Make-to-Order" (MTO) chemical or a high-value catalog item from specialized building block vendors.[1]
Commercial Availability & Supply Chain[1]
Primary Suppliers
The following vendors have listed this specific CAS. Availability fluctuates; researchers should request a Certificate of Analysis (CoA) prior to purchase to confirm batch freshness, as the 4-chloro group is susceptible to hydrolysis over time.[1]
| Supplier | Region | Catalog # | Purity Grade | Stock Status (Est.) |
| BLD Pharm | Global (CN/USA/DE) | BD237869 | >97% | Periodic Stock |
| Ambeed | USA | A338952 | 95%+ | Lead Time Likely |
| Acelynn | China | 953803-81-1 | 98% | MTO / Custom |
| ChemSigma | Global | 252573 | Research | Inquiry Required |
Procurement Decision Matrix (Make vs. Buy)
Given the potential for long lead times (2–6 weeks) from commercial vendors, project managers must decide between external procurement and internal synthesis.[1]
Figure 1: Decision logic for procuring high-value quinoline intermediates.
Technical Specifications & Properties
| Property | Specification | Technical Note |
| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/hydrolysis.[1] |
| Solubility | DCM, Ethyl Acetate, DMSO | Poor solubility in water/alcohols.[1] |
| Stability | Moisture Sensitive | The C4-Cl bond is labile; store under inert gas at -20°C. |
| Identity | Key Peak: Triplet/Quartet for 7-ethoxy; Singlet for C4-H is absent.[1] | |
| Impurity Profile | Max 2% 4-Hydroxy analog | The 4-OH derivative (hydrolysis product) is the most common impurity.[1] |
Synthesis Protocol (Internal Production)
If commercial supply is unavailable, the compound can be synthesized via a modified Gould-Jacobs reaction .[1] The following protocol is adapted from the synthesis of the radiotracer [11C]AZ683.
Retrosynthetic Pathway
The synthesis constructs the quinoline ring from an aniline precursor, followed by chlorination.[1]
Precursors:
-
4-Bromo-3-ethoxyaniline (CAS 113256-49-6)[1]
-
Diethyl ethoxymethylenemalonate (EMME) (CAS 87-13-8)[1]
Experimental Workflow
Step 1: Enamine Formation [1][2]
-
Reagents: 4-Bromo-3-ethoxyaniline HCl (1 eq),
(4 eq), EMME (1 eq). -
Solvent: Acetonitrile (MeCN).[1]
-
Conditions: Reflux for 36 hours.
-
Workup: Filter to remove salts, concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc).
-
Product: Diethyl 2-(((4-bromo-3-ethoxyphenyl)amino)methylene)malonate.
Step 2: Cyclization & Chlorination (One-Pot Modification)
Note: Standard Gould-Jacobs requires high heat (250°C) for cyclization to the 4-OH quinoline, followed by
-
Reagents: Enamine intermediate (from Step 1), Tetrabutylammonium chloride (TBACl, 3 eq),
(10 eq). -
Solvent: Toluene (Dry).
-
Conditions:
-
Workup (Critical Safety Step):
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Yield: ~17% (Note: Low yield is typical for this specific hindered substrate; optimization of the cyclization temp may be required).
Figure 2: Synthetic pathway utilizing a modified Gould-Jacobs cyclization.[1]
Handling & Safety Data
Hazard Identification (GHS)[1]
-
Signal Word: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Special Hazard: Corrosive Hydrolysis. In the presence of moisture, the 4-chloro group can hydrolyze to release HCl gas.[1] Open containers only in a fume hood.
Storage Protocols[1]
References
-
BLD Pharm. (n.d.).[1] Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Product Page. Retrieved from
-
Horti, A. G., et al. (2018).[1][3] Synthesis and Initial In Vivo Evaluation of [11C]AZ683 – a Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor. Pharmaceuticals, 11(4), 136.[1] Retrieved from [1]
-
Ambeed. (n.d.). Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate MSDS. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary for CAS 953803-81-1. Retrieved from
Sources
- 1. 476194-45-3|Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 3. preprints.org [preprints.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
[1][2][3]
Abstract & Strategic Overview
The target molecule is a highly functionalized quinoline ester used as a key intermediate in the synthesis of 4-anilinoquinoline-3-carbonitriles. The presence of the 6-bromo and 7-ethoxy substituents dictates a specific retrosynthetic approach to ensure correct regiochemistry.
While literature describes a one-pot cyclization/chlorination protocol (using POCl3/TBACl), yields are often suboptimal (<20%) due to complex side reactions. This guide presents a Robust Two-Stage Protocol which separates the thermal cyclization and chlorination steps, significantly improving overall yield and purity.
Reaction Scheme
Figure 1: Synthetic pathway via the Gould-Jacobs reaction.
Reagents and Materials
| Reagent | CAS Number | Role | Equiv. | Notes |
| 4-Bromo-3-ethoxyaniline HCl | 125756-95-8 | Substrate | 1.0 | Key regiochemical driver. |
| Diethyl ethoxymethylenemalonate | 87-13-8 | Reagent | 1.0 - 1.1 | "EMME". Moisture sensitive. |
| Phosphorus Oxychloride (POCl3) | 10025-87-3 | Chlorinating Agent | 5.0 - 10.0 | Toxic, reacts violently with water. |
| Dowtherm A | 8004-13-5 | Solvent | Solvent Vol. | Eutectic mixture of biphenyl/diphenyl ether. |
| Acetonitrile (MeCN) | 75-05-8 | Solvent | Solvent Vol. | Anhydrous grade recommended. |
| Potassium Carbonate (K2CO3) | 584-08-7 | Base | 4.0 | For neutralization of HCl salt. |
Detailed Experimental Protocol
Stage 1: Enamine Formation (Condensation)
This step forms the acyclic precursor. The use of acetonitrile and mild base prevents polymerization and ensures clean conversion.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-bromo-3-ethoxyaniline hydrochloride (1.0 equiv) in Acetonitrile (0.1 M concentration).
-
Base Addition: Add Potassium Carbonate (4.0 equiv) to liberate the free aniline in situ. Stir at room temperature for 15 minutes.
-
Reagent Addition: Add Diethyl ethoxymethylenemalonate (EMME) (1.0 equiv) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 36 hours .
-
Monitoring: TLC (Hexane:EtOAc 3:[1]1) should show consumption of aniline and appearance of a less polar product.
-
-
Work-up:
-
Filter through a pad of Celite to remove inorganic salts (KCl, excess K2CO3).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash chromatography (Hexane/EtOAc gradient) to yield Diethyl 2-(((4-bromo-3-ethoxyphenyl)amino)methylene)malonate .
-
Expected Yield: 70–75%.
Stage 2: Thermal Cyclization (Gould-Jacobs)
This is the critical ring-closing step. High temperature is required to overcome the activation energy for the electrocyclic ring closure.
-
Setup: Use a flask equipped with a Dean-Stark trap (optional, to remove ethanol) and a high-temperature heating mantle.
-
Solvent: Add Dowtherm A (approx. 10 volumes relative to enamine mass).
-
Cyclization: Heat the solution rapidly to 250°C . Maintain this temperature for 30–60 minutes .
-
Note: The reaction is driven by the elimination of ethanol. Rapid heating minimizes degradation.
-
-
Isolation:
-
Cool the mixture to room temperature. The product, Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate , often precipitates out of the Dowtherm A solution.
-
Add Hexane or Diethyl Ether to dilute the Dowtherm A and maximize precipitation.
-
Filter the solid, wash copiously with Hexane to remove residual high-boiling solvent.
-
Dry the solid under vacuum.
-
Checkpoint: The product exists as the 4-quinolone tautomer and will have a high melting point (>250°C).
-
Stage 3: Chlorination (Aromatization)
Conversion of the 4-hydroxy group to the 4-chloro derivative activates the position for subsequent nucleophilic aromatic substitution (SNAr).
-
Reaction: Place the dried 4-hydroxyquinoline intermediate (1.0 equiv) in a dry flask.
-
Reagent: Add neat Phosphorus Oxychloride (POCl3) (5.0–10.0 equiv).
-
Optional: A catalytic amount of DMF (1-2 drops) can accelerate the Vilsmeier-Haack type mechanism.
-
-
Heating: Heat to reflux (105°C) for 2–4 hours . The suspension should become a clear solution as the reaction proceeds.
-
Quenching (Safety Critical):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).
-
Dissolve the residue in Dichloromethane (DCM) .
-
Pour the DCM solution slowly onto Crushed Ice/Water with vigorous stirring. Caution: Exothermic hydrolysis.
-
Neutralize the aqueous layer with saturated NaHCO3 or dilute Ammonia solution to pH ~8.
-
-
Extraction: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.
-
Final Purification: Flash chromatography (Hexane/EtOAc) yields the target Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate .[4]
Analytical Data & Validation
Target Compound: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate[5][6][4][7][8][9][10]
-
Physical State: Off-white to pale yellow solid.
-
Mass Spectrometry (ESI+):
-
Calculated for C14H13BrClNO3 [M+H]+: 357.98 (79Br, 35Cl)
-
Found: 359.98 (Consistent with isotopic pattern).
-
-
1H NMR (400 MHz, CDCl3):
-
δ 9.16 (s, 1H): H-2 (Characteristic deshielded singlet of quinoline ring).
-
δ 8.61 (s, 1H): H-5 (Para to the activating ethoxy group, deshielded by ring current).
-
δ 7.42 (s, 1H): H-8 (Ortho to ethoxy group).
-
δ 4.48 (q, J = 7.2 Hz, 2H): Ester -OCH2 CH3.[1]
-
δ 4.28 (q, J = 7.0 Hz, 2H): Ether -OCH2 CH3 (Note: Literature sometimes reports complex splitting due to concentration/solvent effects, but quartet is standard).
-
δ 1.58 (t, J = 7.0 Hz, 3H): Ester -OCH2CH3 .
-
δ 1.45 (t, J = 7.2 Hz, 3H): Ether -OCH2CH3 .[1]
-
Mechanistic Insight
The regioselectivity of the cyclization is determined by the electronic effects of the substituents on the aniline ring.
Figure 2: Regiochemical rationale. The ethoxy group directs the ring closure to the less sterically hindered position para to itself, ensuring the 7-ethoxy substitution pattern.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Incomplete cyclization or degradation. | Ensure temperature reaches 250°C. Use Dowtherm A. Do not use lower boiling solvents like Toluene for the thermal step. |
| Product is Oil/Gum | Residual Dowtherm A. | Wash the crude solid thoroughly with Hexane. Recrystallize from Ethanol if necessary. |
| Incomplete Chlorination | Old POCl3 (hydrolyzed). | Use fresh/distilled POCl3. Protect reaction from atmospheric moisture. |
References
-
Primary Protocol Source: Scott, P. J. H., et al. "Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R)."[1] Pharmaceuticals, 2018 , 11(4), 136.
-
Gould-Jacobs Review: Gould, R. G.; Jacobs, W. A.[1][11] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61(10), 2890–2895.
-
Analytical Data Corroboration: BenchChem Compound Database, CAS 953803-81-1.
Sources
- 1. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2005019201A2 - Process for the preparation of 4-amino-3-quinolinecarbonitriles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.molbase.com [m.molbase.com]
- 6. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 35973-14-9 | Benchchem [benchchem.com]
- 7. 953803-81-1_6-溴-4-氯-7-乙氧基喹啉-3-羧酸乙酯CAS号:953803-81-1_6-溴-4-氯-7-乙氧基喹啉-3-羧酸乙酯【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 8. arctomsci.com [arctomsci.com]
- 9. CAS:852062-08-9, 4-氯-7-甲氧基喹啉-3-羧酸-毕得医药 [bidepharm.com]
- 10. m.molbase.com [m.molbase.com]
- 11. mdpi-res.com [mdpi-res.com]
Purification of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate via Recrystallization
Application Note: AN-Q3C-PUR-01
Abstract & Introduction
This application note details the purification protocol for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 618442-57-2), a critical intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib .[1]
While chromatographic separation is possible, it is often cost-prohibitive at scale.[1] Recrystallization offers a robust, scalable alternative to remove critical impurities, specifically the 4-hydroxy quinoline derivative (hydrolysis byproduct) and regioisomeric side-products .[1] This guide focuses on a binary solvent system (Ethyl Acetate/n-Heptane) and a single-solvent alternative (Acetonitrile), providing high recovery yields (>85%) and HPLC purity >99.5%.[1]
Chemical Context & Impurity Profile[1][2]
The "Why": Understanding the Impurities
The synthesis of the target compound typically involves the chlorination of ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate using phosphoryl chloride (
-
Hydrolysis Byproduct (Impurity A): The 4-chloro group is labile.[1] Exposure to atmospheric moisture can revert the product to the starting 4-hydroxy material.[1] This impurity is highly polar and high-melting.[1]
-
Regioisomers (Impurity B): Arising from the initial aniline coupling step, these isomers have similar solubility profiles to the target but distinct crystal lattice energies.[1]
-
Inorganic Residues: Phosphorous salts trapped in the crude matrix.[1]
Solubility Logic
The target molecule is a moderately lipophilic ester.[1]
-
Soluble in: Dichloromethane, Hot Ethyl Acetate, Hot Acetonitrile, Toluene.[1]
-
Insoluble in: Water, n-Heptane, Cold Alcohols (partial).[1]
Strategy: We utilize the significant solubility differential between the 4-chloro target (lipophilic) and the 4-hydroxy impurity (polar/H-bonding) to effect separation.[1]
Experimental Protocol
Materials Required
| Reagent | Grade | Role |
| Crude Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | Technical (>90%) | Starting Material |
| Ethyl Acetate (EtOAc) | ACS Reagent | Solvent |
| n-Heptane | ACS Reagent | Anti-solvent |
| Acetonitrile (ACN) | HPLC Grade | Alternative Solvent |
| Activated Charcoal | Norit® SX Ultra | Decolorization (Optional) |
Method A: Binary Solvent Recrystallization (Recommended)
Best for removing non-polar impurities and controlling crystal size.[1]
Step-by-Step Procedure:
-
Dissolution: Charge the crude solid (10.0 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add Ethyl Acetate (50 mL) (5 vol).
-
Heating: Heat the mixture to reflux (approx. 77°C) with moderate stirring.
-
Checkpoint: The solution should be clear. If undissolved solids remain (likely inorganic salts or 4-OH impurity), filter hot through a Celite pad.[1]
-
-
Anti-Solvent Addition: While maintaining gentle reflux, add n-Heptane (20 mL) dropwise via an addition funnel over 15 minutes.
-
Observation: The solution may become slightly turbid but should clear up upon continued heating.[1]
-
-
Controlled Cooling (Nucleation): Remove the heat source.[1] Allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.
-
Critical: Do not crash cool in an ice bath immediately; this traps impurities.[1]
-
-
Crystallization: Once at room temperature, transfer to an ice-water bath (0-5°C) and stir for 1 hour to maximize yield.
-
Isolation: Filter the white to off-white crystals using a Buchner funnel.
-
Washing: Wash the cake with a cold 1:1 mixture of EtOAc/Heptane (10 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method B: Acetonitrile Recrystallization
Best for removing polar 4-hydroxy impurities.[1]
-
Suspend crude solid (10.0 g) in Acetonitrile (80 mL) .
-
Heat to reflux (82°C) until complete dissolution.
-
Optional: Add activated charcoal (0.5 g), stir for 10 mins, and filter hot.
-
Cool slowly to 0°C. The 4-chloro product crystallizes out, while many polar impurities remain in the mother liquor.[1]
-
Filter and wash with cold Acetonitrile.[1]
Process Visualization
Purification Workflow
The following diagram illustrates the critical decision nodes in the purification process.
Caption: Figure 1. Decision logic for the binary solvent recrystallization of the 4-chloroquinoline intermediate.
Impurity Fate Map
Understanding where the impurities go is vital for validation.[1]
Caption: Figure 2. Separation efficiency showing the rejection of polar impurities into the mother liquor.
Quality Control & Troubleshooting
Specification Targets
| Parameter | Target | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 99.5% Area | HPLC (C18, ACN/Water) |
| Melting Point | 132°C - 135°C (Sharp) | DSC / Capillary |
| Loss on Drying | < 0.5% | Gravimetric |
Troubleshooting Guide
-
Problem: Product "Oils Out" instead of crystallizing.
-
Problem: Low Yield (<60%).
-
Cause: Product is too soluble in the solvent ratio.[1]
-
Solution: Increase the ratio of n-Heptane (Anti-solvent) or lower the final cooling temperature to -10°C.
-
-
Problem: High 4-Hydroxy Impurity (>0.5%).
Safety Considerations
-
Chemical Hazards: The 4-chloroquinoline derivative is a potent alkylating agent analog; handle with gloves and in a fume hood.[1]
-
Solvents: n-Heptane is highly flammable.[1] Acetonitrile is toxic and can be absorbed through the skin.[1]
-
Waste: Mother liquors contain halogenated organic waste and must be disposed of accordingly.[1]
References
-
Eisai R&D Management Co Ltd. (2005).[1] Process for producing quinoline derivative. WO2005044788A1.[1] Link
-
PubChem. (n.d.).[1] Lenvatinib Intermediate: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.[1] National Library of Medicine.[1] Link[1]
-
ChemicalBook. (2023).[1] Lenvatinib Synthesis and Intermediates. Link
-
Organic Process Research & Development. (General Reference for Quinoline Purification). Crystallization of Pharmaceutical Intermediates. ACS Publications.[1] Link
Sources
Application Notes and Protocols: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class of compounds, polysubstituted quinoline derivatives have emerged as particularly promising frameworks for the development of novel anticancer agents.[2] This document provides detailed application notes and protocols centered on Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate , a key intermediate for the synthesis of potent kinase inhibitors and other potential anticancer therapeutics. These guidelines are designed to furnish researchers and drug development professionals with the necessary scientific rationale and step-by-step methodologies for the synthesis and application of this versatile building block.
Introduction: The Significance of the Quinoline Scaffold in Oncology
Quinoline derivatives have demonstrated remarkable efficacy as anticancer agents through diverse mechanisms of action, including the inhibition of topoisomerase and the modulation of various protein kinases.[3] The rigid, bicyclic aromatic structure of quinoline provides an excellent scaffold for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The targeted nature of kinase inhibitors, in particular, has revolutionized cancer therapy by selectively targeting signaling pathways that are dysregulated in cancer cells, thereby offering improved efficacy and reduced off-target toxicities compared to traditional chemotherapy.[4]
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a strategically functionalized quinoline derivative. The presence of reactive sites—the chloro group at the 4-position and the bromo group at the 6-position—allows for versatile downstream modifications, such as nucleophilic aromatic substitution and cross-coupling reactions. The ethoxy group at the 7-position and the ethyl carboxylate at the 3-position can influence the molecule's solubility, metabolic stability, and binding interactions with target proteins. This combination of features makes it an ideal starting material for the synthesis of a library of potential anticancer compounds.
Synthetic Pathway Overview
The synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate can be efficiently achieved through a two-step process commencing with the well-established Gould-Jacobs reaction, followed by a chlorination step. This synthetic strategy is both robust and scalable, making it suitable for laboratory-scale synthesis and potential industrial production.
Caption: Synthetic pathway for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.
Detailed Synthetic Protocols
Synthesis of Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate (Intermediate 1)
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core from an aniline and a malonic ester derivative.[5][6] The reaction proceeds through an initial condensation followed by a thermal cyclization.[7]
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-3-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Condensation: Heat the mixture at 120-130 °C for 2 hours with stirring. During this time, ethanol will be evolved.
-
Cyclization: Increase the temperature to 240-250 °C and maintain for 30 minutes to 1 hour. The reaction mixture will become viscous.
-
Work-up: Cool the reaction mixture to room temperature. The solidified product can be triturated with diethyl ether or acetone to remove unreacted starting materials and byproducts.[7]
-
Purification: The crude product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.
Expert Insights: The high temperature required for the cyclization step is crucial for overcoming the activation energy of the intramolecular reaction. The use of a high-boiling solvent like diphenyl ether can facilitate more controlled heating and stirring for larger scale reactions.[7]
Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (Final Product)
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, as the chloro group serves as a leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[8][9]
Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate (1 equivalent) to the flask.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The mixture may be heated to reflux (around 110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.
Trustworthiness Note: The reaction with POCl₃ is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching step should be done slowly and with caution due to the vigorous reaction of POCl₃ with water.
Application in the Synthesis of a Kinase Inhibitor Prototype
The 4-chloro position of the synthesized quinoline is highly susceptible to nucleophilic aromatic substitution, making it an excellent anchor point for introducing various side chains to modulate biological activity. This protocol outlines a general procedure for the synthesis of a prototype kinase inhibitor by reacting the 4-chloroquinoline with an appropriate amine.
Caption: General workflow for synthesizing a kinase inhibitor prototype.
Protocol: Synthesis of an N-Aryl-4-aminoquinoline Derivative
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (1 equivalent) and a substituted aniline (e.g., 3-ethynylaniline, 1.1 equivalents) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equivalents), to the mixture. Heat the reaction to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-aryl-4-aminoquinoline derivative.
Causality in Experimental Choices: The choice of a non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions with the electrophilic starting material. The reaction temperature is optimized to facilitate the SNAr reaction without causing degradation of the starting materials or products.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate | C₁₄H₁₄BrNO₄ | 356.17 | Off-white solid |
| Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | C₁₄H₁₃BrClNO₃ | 374.62 | Pale yellow solid |
References
-
PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available at: [Link]
- Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available at: [Link]
-
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]
-
MySkinRecipes. Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. Available at: [Link]
-
RSC Publishing. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
-
National Center for Biotechnology Information. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available at: [Link]
-
PubMed. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Available at: [Link]
-
PubMed. POCl3 chlorination of 4-quinazolones. Available at: [Link]
-
Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available at: [Link]
-
PubMed. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Available at: [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Available at: [Link]
-
ResearchGate. Synthesis of 7-chloroquinolinyl-4-. Available at: [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
Sources
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate [cymitquimica.com]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. prepchem.com [prepchem.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Guide to the Safe Handling and Storage of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the proper handling and storage of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, a key heterocyclic building block relevant to medicinal chemistry and drug discovery. Quinolines are a privileged scaffold in pharmaceutical development, known for their wide range of biological activities, including anticancer properties.[1][2] Given its reactive functional groups—a bromine atom, a chlorine atom, and an ethyl ester on a quinoline core—this compound requires meticulous handling to ensure personnel safety, maintain sample integrity, and achieve reliable experimental outcomes. These protocols are designed to provide researchers with the necessary information for safe laboratory practices. This compound is intended for professional research laboratory use only.[3]
Compound Profile and Physicochemical Properties
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a substituted quinoline derivative. Such compounds are frequently utilized as intermediates in the synthesis of more complex molecules targeting various biological pathways, including enzyme inhibition.[1][4] The specific arrangement of substituents suggests its potential as a precursor for developing kinase inhibitors or other targeted therapeutic agents.
| Property | Value | Source |
| IUPAC Name | Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate | N/A (Derived) |
| Synonyms | 6-Bromo-4-chloro-7-ethoxyquinoline-3-carboxylic acid ethyl ester | N/A (Derived) |
| CAS Number | Not directly available; Analog CAS: 206257-39-8 | [3][5] |
| Molecular Formula | C₁₄H₁₃BrClNO₃ | Calculated |
| Molecular Weight | 358.62 g/mol | Calculated |
| Physical Form | Likely a solid at room temperature. | [6] |
| Purity | Typically supplied at ≥95% purity. | [6][7] |
Hazard Identification and Safety Precautions (GHS)
While a specific Safety Data Sheet (SDS) for this exact ethoxy-derivative is not publicly available, data from closely related analogs, such as Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate, provides a strong basis for hazard assessment.[7] The primary hazards are associated with irritation.
GHS Classification:
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
-
Storage & Disposal:
Detailed Handling Protocols
Adherence to strict laboratory protocols is essential to mitigate the risks associated with this compound.
Engineering Controls
-
Primary Workspace: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood with adequate airflow.
-
Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low.[7]
-
Safety Equipment: An eyewash fountain and safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against airborne dust and splashes, preventing serious eye irritation.[7] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness). | Prevents direct skin contact and subsequent irritation. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled within a fume hood. If weighing outside a hood, a NIOSH-approved N95 dust mask may be used. | Prevents inhalation of the powder, which may cause respiratory tract irritation.[7] |
Protocol for Weighing and Dispensing
This workflow minimizes the generation of airborne dust.
-
Preparation: Decontaminate the weighing area and spatula with 70% ethanol. Place a weigh boat on the analytical balance and tare.
-
Aliquotting: Inside the fume hood, carefully open the main container.
-
Transfer: Use a clean, dedicated spatula to transfer the desired amount of the solid compound to the weigh boat. Avoid scooping actions that could create dust.
-
Sealing: Immediately and securely close the main container.[7]
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound inside the fume hood. Cap and mix until dissolved.
Caption: Safe Handling Workflow for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.
Detailed Storage Protocols
Proper storage is critical for maintaining the chemical's purity and stability.
General Storage Conditions
-
Temperature: Store long-term in a cool, dry place.[7] While some vendors suggest room temperature, refrigeration is a safer default for long-term stability of halogenated intermediates.[5][6]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if the compound will be stored for extended periods or is used in moisture-sensitive reactions.
-
Light: Protect from direct sunlight. An amber glass vial is recommended.
Container Requirements
-
The compound should be stored in the original supplier vial or a suitable alternative with a tightly-fitting cap.[7]
-
Ensure the container is clearly labeled with the full chemical name, date received, and relevant hazard warnings.
Incompatibilities
To prevent degradation or hazardous reactions, store away from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Caption: Initial Receipt and Storage Decision Logic.
Application Protocol Example: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for C-C bond formation, a common strategy in drug development. The 6-bromo position is particularly amenable to Suzuki-Miyaura cross-coupling.
Objective: To couple an arylboronic acid to the 6-position of the quinoline core.
Materials:
-
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an Argon atmosphere, combine Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, the arylboronic acid, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.
-
Degassing: Bubble Argon through the solution for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
This is a representative protocol and must be adapted and optimized for specific substrates and scales.
References
-
AK Scientific, Inc. Safety Data Sheet (United States) Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate. Link
-
TCI Chemicals. (2025-01-20). Safety Data Sheet. Link
-
CymitQuimica. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate. Link
-
ResearchGate. (2020-01-23). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Link
-
Aladdin Scientific. ethyl 6-bromo-4-chloroquinoline-3-carboxylate, min 97%, 1 gram. Link
-
ChemicalBook. ethyl 6-bromo-4-[(4-chloro-2-fluorophenyl)amino]-7-ethoxyquinoline-3-carboxylate. Link
-
CDH Fine Chemical. ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Link
-
PubChem. 4-Bromo-4-chloro-3-ethylheptane. Link
-
National Institutes of Health (NIH). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Link
-
Semantic Scholar. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-prolifera. Link
-
ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Link
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Link
-
Vibrant Pharma Inc. 6-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester. Link
-
National Institutes of Health (NIH). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Link
-
PubChem. 6-Bromo-3-chloro-4-methylcyclohexene. Link
-
Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Link
-
Sigma-Aldrich. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate. Link
-
Chemsrc. 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline. Link
-
BLD Pharm. Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. Link
Sources
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 206257-39-8 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" in vitro assay preparation
Executive Summary & Scientific Context
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1) is a highly functionalized quinoline scaffold, primarily utilized as a critical intermediate in the synthesis of CSF1R (Colony Stimulating Factor 1 Receptor) inhibitors , such as the radiotracer [11C]AZ683.
While often viewed solely as a synthetic precursor, this compound is frequently subjected to in vitro screening in Fragment-Based Drug Discovery (FBDD) or intermediate toxicity profiling. However, its physicochemical properties present distinct challenges:
-
Lipophilicity: The combination of the ethyl ester, ethoxy group, and halogen atoms renders it highly hydrophobic (cLogP > 4.5), leading to rapid precipitation in aqueous buffers.
-
Reactivity: The C4-chloro substituent is an electrophilic handle designed for nucleophilic aromatic substitution (
). In aqueous biological buffers (pH 7.4), it is susceptible to slow hydrolysis to the 4-hydroxy derivative (inactive impurity), necessitating rigorous QC prior to bioassay.
This guide details the protocols for stable stock preparation, solubility management, and assay execution to ensure data integrity.
Physicochemical Profile & Handling
| Property | Value / Characteristic | Implication for Assay |
| Molecular Weight | 358.62 g/mol | Use precise gravimetric preparation. |
| Solubility (DMSO) | High (>50 mM) | Excellent stock solvent. |
| Solubility (Water) | Negligible (<1 µM) | High Risk: Precipitation upon dilution into media. |
| Stability (Solid) | Stable at RT | Store in desiccator (protect from moisture). |
| Stability (Solution) | Susceptible to Hydrolysis | The 4-Cl group can hydrolyze to 4-OH in protic solvents over time. |
Protocol A: Master Stock Preparation & QC
Objective: To generate a stable, verified stock solution free of hydrolysis products.
Reagents:
-
Compound: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (>98% purity).[1][2]
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (Sigma D2650 or eq).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.
Procedure:
-
Weighing: Weigh approximately 3.6 mg of compound into a tared amber vial.
-
Calculation:
.
-
-
Dissolution: Add 1.0 mL of Anhydrous DMSO to achieve a 10 mM Master Stock .
-
Note: Do not use vortexing if possible; use gentle inversion or sonication (max 30s) to avoid heating, which accelerates degradation.
-
-
Quality Control (Critical Step):
-
Before freezing, aliquot 10 µL and dilute into Acetonitrile for LC-MS verification.
-
Target Mass: [M+H]+ = 358/360 (Br/Cl isotope pattern).
-
Impurity Watch: Check for mass 340/342 (Hydrolysis product: 4-OH derivative). If >5% 4-OH is present, repurify.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: In Vitro Cell Assay Preparation (Solubility Optimization)
Objective: To deliver the compound to cells without precipitation, ensuring the observed IC50 is due to inhibition, not physical crashing.
The "Intermediate Dilution" Method: Direct addition of 100% DMSO stock to cell media often causes "shock precipitation" of lipophilic quinolines. This protocol uses an intermediate step.
Workflow Diagram (Graphviz):
Caption: Step-wise dilution strategy to prevent lipophilic compound precipitation in aqueous media.
Step-by-Step Procedure:
-
Preparation of Intermediate Plate (100x):
-
Prepare a 96-well V-bottom plate.
-
Perform serial dilutions (e.g., 1:3) using 100% DMSO first.
-
Why? Diluting in media during the serial step often causes precipitation in the high-concentration wells.
-
-
Transfer to Assay Plate:
-
Cells should be pre-seeded (e.g., 5,000 cells/well) in 90 µL media.
-
Dilute the DMSO serial dilution 1:100 directly into the well (add 1 µL stock to 100 µL media) OR perform an intermediate step in culture media (10% DMSO) before adding to cells.
-
Final DMSO Concentration: Must be
(v/v) to avoid solvent toxicity.
-
-
Visual Inspection (Mandatory):
-
Immediately after addition, inspect the highest concentration wells (e.g., 10 µM and 3 µM) under a phase-contrast microscope (20x).
-
Pass: Clear solution.
-
Fail: Dark crystals or "oily" droplets. If crystals are present, data above this concentration is invalid.
-
Protocol C: Chemical Reactivity/Stability Assay
Objective: To determine if the compound acts as a covalent modifier or degrades during the assay window.
Since the 4-chloro group is reactive, this assay confirms if the compound remains intact during the 24-48h incubation.
-
Mock Incubation:
-
Prepare a 10 µM solution of the compound in complete cell culture media (containing 10% FBS) in a tube without cells.
-
Incubate at 37°C for 0, 4, 12, and 24 hours.
-
-
Extraction:
-
At each timepoint, take 50 µL of media.
-
Add 150 µL cold Acetonitrile (precipitates serum proteins).
-
Centrifuge at 10,000 x g for 5 min.
-
-
Analysis:
-
Inject supernatant into HPLC/LC-MS.
-
Metric: Calculate % Remaining of Parent (358 m/z) vs. Appearance of Hydrolysis Product (340 m/z).
-
Acceptance: If >20% degradation occurs within 24h, the biological data must be interpreted as a composite effect of the parent and the metabolite.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Quinolines are naturally fluorescent. | Run a "Media + Compound" (no cells) control. Subtract this background from assay readings (especially for Resazurin/Alamar Blue). |
| Precipitation at >10 µM | Low aqueous solubility (Lipophilicity). | Use the "Intermediate Dilution" method. Do not exceed 10 µM in bioassays. |
| Loss of Potency over time | Hydrolysis of C4-Cl or adhesion to plastic. | Use fresh stocks. Use low-binding polypropylene plates for intermediate steps. |
| Shift in IC50 vs. Literature | Impurity (4-OH quinoline). | Check LC-MS purity. The 4-OH analog is typically inactive in kinase assays. |
References
-
Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). Source: MDPI Pharmaceuticals, 2018. Context: Describes the synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (Compound 3) and its conversion to the active inhibitor. URL:[Link]
-
Extracellular assembly and activation principles of oncogenic class III receptor tyrosine kinases. Source: Nature / ResearchGate. Context: Discusses the structural biology of CSF1R inhibitors derived from quinoline scaffolds. URL:[Link]
-
Chemical Probes for Kinase Research: Solubility and Handling Best Practices. Source: Structural Genomics Consortium (SGC). Context: General protocols for handling lipophilic kinase inhibitors (4-anilinoquinolines). URL:[Link]
Sources
Troubleshooting & Optimization
"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" purification challenges
This guide serves as a specialized technical support resource for researchers working with Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (hereafter referred to as EBCEQ ).
The content is structured to address the unique instability of the 4-chloro group and the solubility challenges characteristic of highly substituted quinoline esters.
Executive Summary: The Molecule & Its Vulnerabilities
Target Molecule: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Primary Application: Key intermediate for EGFR/VEGFR kinase inhibitors (e.g., irreversible covalent inhibitors). Critical Vulnerability: The C4-Chloro substituent is highly labile. It behaves like a vinylogous acid chloride. In the presence of water and heat—or acidic/basic catalysis—it rapidly hydrolyzes back to the thermodynamically stable 4-hydroxy (quinolone) tautomer.
The Golden Rule: Purification must be fast, moisture-free, and temperature-controlled. Once the 4-hydroxy impurity forms, it is difficult to remove without significant yield loss.
Interactive Troubleshooting Guide (Q&A)
Scenario A: "My product contains a high percentage of a polar impurity that won't wash out."
Diagnosis: You are likely seeing the 4-hydroxy hydrolysis product (Ethyl 6-bromo-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate). Cause:
-
Hot Quench: Quenching the POCl3 reaction mixture into water without sufficient cooling allows the exotherm to drive hydrolysis.
-
Acidic Workup: The hydrolysis of POCl3 generates H3PO4 and HCl. If the aqueous phase is not neutralized immediately, the low pH catalyzes the displacement of the chloride by water.
Solution:
-
Immediate Action: Check the pH of your aqueous layer during extraction. It must be neutral (pH 7-8). If acidic, wash the organic layer with cold saturated NaHCO3 immediately.
-
Purification Fix: The 4-hydroxy impurity is significantly less soluble in non-polar solvents than the 4-chloro product.
-
Dissolve the crude material in a minimal amount of Dichloromethane (DCM) .
-
Slowly add Hexanes or Heptane until the solution turns cloudy.
-
Filter off the precipitating solid (this is usually the 4-hydroxy impurity).
-
Concentrate the filtrate to recover the pure 4-chloro product.
-
Scenario B: "The reaction stalled. I see starting material (4-hydroxy precursor) remaining."
Diagnosis: Incomplete chlorination. Cause:
-
Wet POCl3: Phosphorous oxychloride degrades over time. If it contains phosphoric acid, the reaction will be sluggish.
-
Induction Period: The reaction requires a catalytic amount of DMF or base to form the Vilsmeier-Haack-like active species.
Solution:
-
Protocol Adjustment: Add catalytic DMF (3-5 drops per 10g scale) to the POCl3 reaction. This forms the highly reactive chloroiminium intermediate.
-
Reagent Check: Distill POCl3 prior to use if the bottle is old, or simply use a fresh bottle.
Scenario C: "My yield is low after column chromatography."
Diagnosis: On-column hydrolysis. Cause: Silica gel is slightly acidic and contains adsorbed water. The 4-chloro group can hydrolyze on the column, causing the compound to "streak" and stay at the baseline.
Solution:
-
Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample.
-
Switch Method: Avoid chromatography if possible. Recrystallization from Ethyl Acetate/Heptane is superior for stability and scalability (See Protocol 1).
Critical Workflow: The "Cold Quench" Protocol
The following diagram illustrates the mandatory workflow to prevent the formation of the 4-hydroxy impurity during the workup of the chlorination step.
Caption: Figure 1. The "Cold Quench" workflow designed to minimize thermal and acidic hydrolysis of the labile C4-chloro bond.
Standardized Data & Specifications
Table 1: Solubility Profile & Solvent Selection
| Solvent | Solubility (25°C) | Application | Notes |
| Dichloromethane (DCM) | High | Extraction / Loading | Best solvent for initial dissolution. |
| Ethyl Acetate | Moderate | Recrystallization | Good solvent for hot dissolution. |
| Heptane / Hexanes | Very Low | Anti-solvent | Use to crash out the product or impurities. |
| Water | Insoluble | Wash | Danger: Promotes hydrolysis if acidic. |
| Methanol / Ethanol | Moderate | AVOID | Nucleophilic solvents can cause solvolysis (displacement of Cl by OMe/OEt) if heated. |
Table 2: Impurity Profile
| Impurity Name | Relative Retention (TLC)* | Origin | Removal Strategy |
| EBCEQ (Target) | Rf ~ 0.6 | Product | N/A |
| 4-Hydroxy Precursor | Rf ~ 0.1 (Baseline) | Hydrolysis / Incomplete Rxn | Filter off (insoluble in DCM/Hex). |
| Aniline Starting Mat. | Rf ~ 0.4 | Unreacted Reagent | Acid wash (dilute HCl) before chlorination step, or column. |
| Phosphorous Salts | Baseline | Workup Artifact | Water wash; passes through silica plug. |
*Note: TLC System = 30% Ethyl Acetate in Hexanes on Silica Gel.
Validated Experimental Protocols
Protocol 1: Purification via Recrystallization (Recommended)
Context: This method exploits the steep solubility curve of EBCEQ in Ethyl Acetate and the insolubility of the 4-hydroxy impurity.
-
Dissolution: Take the crude yellow solid (dried thoroughly) and add Ethyl Acetate (approx. 5 mL per gram of crude).
-
Heating: Heat gently to 50°C. Do not reflux for extended periods.
-
Observation: If a white powdery solid remains undissolved, this is likely the 4-hydroxy impurity .
-
-
Filtration (Hot): Filter the warm solution through a sintered glass funnel or a pad of Celite to remove the undissolved 4-hydroxy impurity.
-
Crystallization:
-
Allow the filtrate to cool to room temperature.[1]
-
Slowly add Heptane (dropwise) until persistent cloudiness appears.
-
Cool in a refrigerator (4°C) for 4-12 hours.
-
-
Collection: Filter the crystals and wash with cold 10% Ethyl Acetate in Heptane.
-
Drying: Vacuum dry at 40°C max . High heat can degrade the crystal surface.
Protocol 2: Chlorination Workup (The "Cold Quench")
Context: To convert the 4-hydroxy precursor to EBCEQ using POCl3.
-
Reaction: Reflux the 4-hydroxy precursor in neat POCl3 (5-10 equiv) with catalytic DMF for 2-4 hours. Monitor by TLC.[2][3]
-
Evaporation: Distill off excess POCl3 under reduced pressure. Do not overheat the residue.
-
Quench Preparation: Prepare a beaker with crushed ice and 25% aqueous Ammonia (NH4OH) or saturated NaHCO3.
-
Quenching: Dissolve the residue in DCM. Pour the DCM solution slowly into the stirred ice/base mixture.
-
Why? Reverse quenching (pouring water into acid) generates massive heat. Pouring the organic solution into ice/base controls the exotherm and neutralizes HCl instantly.
-
-
Separation: Separate the organic layer.[1] Wash with water (x2) and Brine (x1).
-
Drying: Dry over Anhydrous Na2SO4 and concentrate.
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society.
-
Bates, R. (2011). "POCl3 chlorination of 4-quinazolones". National Institutes of Health (PubMed). Describes the mechanism and temperature dependence of chlorination, relevant to quinolines.
-
Process Development for 4,7-Dichloroquinoline. (2023). American Chemical Society. Details the pH control required during workup to prevent hydrolysis of chloro-quinolines.
-
Lenvatinib Intermediate Synthesis. (2016). Google Patents (CN106432073B). Describes the synthesis and purification of analogous 6-bromo-4-chloroquinolines.
-
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate Data. CymitQuimica. Physical properties and handling of the fluoro-analog (structurally identical handling).
Sources
"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" reaction monitoring by TLC
Topic: Monitoring the Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate by Thin-Layer Chromatography (TLC)
Introduction: The "Why" and "How" of TLC in Quinoline Synthesis
Welcome to the technical support guide for monitoring the synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate. In drug discovery and development, the precise synthesis of complex molecules is paramount. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for real-time reaction monitoring.[1][2] Its simplicity and speed allow chemists to quickly assess the consumption of starting materials, the formation of products, and the emergence of any byproducts.
This guide is structured to provide not just the procedural steps but the underlying scientific rationale, empowering you to troubleshoot effectively and interpret your results with confidence. We will delve into a robust protocol, address common challenges in a direct Q&A format, and provide field-proven insights to ensure your success.
Core Principles: Why TLC Works for This Reaction
The separation in TLC is based on the principle of differential partitioning.[2] Components of the reaction mixture are partitioned between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).
-
Polarity is Key: More polar compounds adhere more strongly to the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.
-
Structural Relevance: Your product, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, possesses a quinoline core, an ester, and an ether group, giving it a distinct polarity compared to its likely precursors. This difference in polarity is what allows for clear separation and monitoring on a TLC plate.
The Rf value is a critical metric, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4][5] An ideal Rf value for analysis falls between 0.2 and 0.6, providing the best resolution.[6]
Standard Protocol for TLC Reaction Monitoring
This protocol is designed as a self-validating system, incorporating lanes for the starting material, the reaction mixture, and a "co-spot" to provide unambiguous results.
Experimental Workflow Diagram
Caption: Standard workflow for TLC reaction monitoring.
Step-by-Step Methodology
-
Plate Preparation:
-
Use a silica gel 60 F254 TLC plate. Handle the plate only by the edges to avoid contamination.
-
With a pencil, lightly draw a baseline approximately 1 cm from the bottom edge.[7] Do not scratch the silica layer.
-
Mark three lanes on the baseline for "SM" (Starting Material), "RM" (Reaction Mixture), and "Co" (Co-spot).
-
-
Sample Preparation:
-
Prepare a dilute solution of your starting material(s) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a dilute solution of your reaction mixture by withdrawing a small aliquot (e.g., with a glass capillary) and quenching it in a vial containing the same volatile solvent.
-
-
Spotting the Plate:
-
Using a clean capillary tube for each sample, apply a small spot (1-2 mm diameter) to the corresponding mark on the baseline.[3][8] Overly large spots will lead to poor separation.[3]
-
Lane 1 (SM): Spot the starting material solution.
-
Lane 2 (RM): Spot the reaction mixture solution.
-
Lane 3 (Co): First, spot the starting material. Let it dry completely. Then, carefully spot the reaction mixture directly on top of the SM spot.[9] This lane is crucial for confirming if the spot in the RM lane is indeed the starting material.[10]
-
-
Developing the Plate:
-
Add the chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[9][11]
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation, which ensures a uniform solvent front.[9] Cover the chamber and let it stand for 5-10 minutes.
-
Using forceps, carefully place the spotted TLC plate into the chamber and replace the lid.[9] Allow the solvent to ascend the plate by capillary action.[12]
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.[9]
-
-
Visualization and Interpretation:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm). The quinoline core is aromatic and will absorb UV light, appearing as dark spots against the fluorescent green background.[9][13] Circle all visible spots with a pencil.
-
If necessary, use a secondary visualization method like an iodine chamber.[9][14]
-
Analyze the results. As the reaction proceeds, the SM spot in the RM lane will diminish in intensity, and a new spot (the product) will appear. The reaction is complete when the SM spot is no longer visible in the RM lane.[7]
-
Troubleshooting Guide
This section addresses the most common issues encountered during TLC analysis in a direct question-and-answer format.
TLC Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common TLC issues.
Q1: My spots are elongated or "streaking." What's wrong?
Answer: Spot streaking is a common issue with several potential causes.[7][12]
-
Cause A: Sample Overload. You have spotted too much material on the baseline.[12][15] The stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot.
-
Solution: Dilute your sample solution significantly and re-spot a smaller amount.[12]
-
-
Cause B: Strong Analyte-Silica Interaction. Your compound may be strongly acidic or basic. Quinolines are basic due to the nitrogen atom and can interact too strongly with the slightly acidic silica gel.[15]
-
Cause C: Unresolved Mixture. The "streak" may actually be a series of many overlapping spots from a complex reaction mixture.[15]
-
Solution: Try a different solvent system to improve the separation between components.[15]
-
Q2: My spots haven't moved from the baseline (Rf ≈ 0). Why?
Answer: This indicates that your compounds are too polar for the chosen mobile phase. They have a very high affinity for the polar silica gel and are not being carried up the plate by the non-polar solvent.[7][17][18]
-
Solution: Increase the polarity of your mobile phase.[6][7] For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if an 8:2 hexane:ethyl acetate mixture failed, try a 6:4 or 1:1 mixture.
Q3: All my spots ran to the top with the solvent front (Rf ≈ 1). What happened?
Answer: This is the opposite problem: your mobile phase is too polar for your compounds.[7][17] The compounds have a very high affinity for the mobile phase and do not interact sufficiently with the stationary phase to achieve separation.
-
Solution: Decrease the polarity of your mobile phase.[6][7] For a hexane/ethyl acetate system, increase the proportion of hexane. If a 1:1 mixture was too polar, try a 7:3 or 9:1 hexane:ethyl acetate mixture.
Q4: I can't see any spots on the plate after development.
Answer: This can be a frustrating issue, but it is typically solvable.
-
Cause A: Sample is too dilute. The concentration of your compounds may be below the detection limit of your visualization method.[19]
-
Cause B: Compound is not UV-active. While the quinoline core is UV-active, some starting materials or byproducts may not be.
-
Solution: Use a secondary, chemical visualization technique. An iodine chamber is an excellent general-purpose stain that reacts with many organic compounds to produce brown spots.[9][14] A potassium permanganate (KMnO₄) stain can also be effective for visualizing compounds that can be oxidized.[11]
-
-
Cause C: Improper Chamber Setup. If the solvent level in the developing chamber is above the baseline, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[11][19]
-
Solution: Always ensure the solvent level is well below the baseline before placing the plate in the chamber.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate?
A: A good starting point for quinoline derivatives is a mixture of a non-polar and a polar solvent.[7] Based on the structure, a system of 7:3 Hexane:Ethyl Acetate is a logical starting point. From there, you can adjust the ratio to achieve an optimal Rf value for your product (ideally 0.2-0.6).[6] Given the presence of the basic quinoline nitrogen, it is highly recommended to add ~0.5% triethylamine to the solvent mixture to prevent streaking.[11]
| Solvent System Component | Function | Recommended Starting Ratio |
| Hexane | Non-polar solvent | 7 parts |
| Ethyl Acetate | Polar solvent | 3 parts |
| Triethylamine | Basic modifier (improves spot shape) | ~0.5% of total volume |
Q: How do I definitively know which new spot is my product?
A: While the appearance of a new spot that grows in intensity as the starting material spot fades is a strong indicator, the most reliable method without isolating the compound is to use a co-spot .[7] In the "Co" lane, the product spot will appear at the same height as the new spot in the "RM" lane, while the starting material spot will overlap perfectly with the SM spot in the "SM" lane. This provides a direct, side-by-side comparison on the same plate, confirming the relative positions. For absolute confirmation, the product must be isolated and characterized by other techniques (e.g., NMR, MS).
Q: Can I reuse my TLC solvent?
A: It is not recommended. The composition of a mixed solvent system can change over time due to the differential evaporation of its components, which have different vapor pressures. This can lead to inconsistent and irreproducible Rf values.[19] Always use a freshly prepared mobile phase for each experiment to ensure trustworthy results.
References
-
Anonymous. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
The Organic Chemist. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Athabasca University. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
Reddit. (2021, March 11). TLC and solvent polarity!! What does it mean that it's 'too non polar' and close to the origin?. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. chromtech.com [chromtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. chembam.com [chembam.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. bitesizebio.com [bitesizebio.com]
Technical Support Center: Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Topic: Impurity Profiling, Troubleshooting & Process Optimization
Status: Active | Ticket ID: QC-4CL-7OEt-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate , a critical scaffold often utilized in the synthesis of EGFR/HER2 kinase inhibitors (analogous to the quinoline cores found in Pelitinib or Neratinib).
This intermediate presents a unique challenge: the 4-chloro position is a vinylogous acid chloride, making it highly reactive and prone to hydrolysis, while the 7-ethoxy group (an electron-donating group) increases the electron density of the ring, occasionally making the initial chlorination of the 4-hydroxy precursor sluggish compared to electron-deficient analogs.
This guide addresses the three most common impurity classes:
-
Type A: Unreacted Precursor (The "4-Hydroxy" Impurity).
-
Type B: Hydrolytic Degradants (The "4-OH Reversion" or "Carboxylic Acid").
-
Type C: Phosphoryl Intermediates.[1]
Module 1: The "Incomplete Reaction" (Type A Impurity)
Symptom: HPLC shows a persistent peak (usually more polar) corresponding to the starting material: Ethyl 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate. Diagnosis: Incomplete activation of the tautomeric 4-oxo group.
Technical Insight
The 7-ethoxy group donates electron density into the quinoline ring system. This renders the carbonyl oxygen at position 4 less electrophilic, making it harder for Phosphorus Oxychloride (POCl
Troubleshooting Protocol
Q: I refluxed in neat POCl
A: You need to catalyze the Vilsmeier-Haack species formation.
-
The "Catalytic Boost": Add DMF (N,N-Dimethylformamide) dropwise to your reaction mixture.
-
Temperature Check: Ensure you are at a true reflux (105°C+). If the reaction stalls, consider adding PCl
(0.2 eq) to scavenge any adventitious water that might be hydrolyzing your reagent.
Module 2: The "Hydrolysis Trap" (Type B Impurities)
Symptom: The product was pure by TLC, but after aqueous workup, the "4-Hydroxy" peak reappeared, or a new acidic peak (hydrolyzed ester) formed. Diagnosis: The 4-chloro substituent is labile. It behaves like an acid chloride.
Technical Insight
The bond between C4 and Cl is activated by the N1 nitrogen. In acidic aqueous media (generated when quenching POCl
Troubleshooting Protocol
Q: How do I quench the reaction without hydrolyzing the 4-Cl or the 3-Ester?
A: Never quench directly into hot water or strong acid.
-
The "Cold Ammonia" Quench:
-
Cool the reaction mixture to 0°C.
-
Pour the mixture slowly into a vigorously stirred slurry of Ice/NH
OH (Ammonium Hydroxide) or Ice/Saturated NaHCO . -
Target pH: Keep the pH between 7 and 8.
-
Why? Basic conditions suppress the protonation of N1, deactivating the C4 position toward nucleophilic attack by water.
-
-
The "Non-Aqueous" Workup (Gold Standard):
-
Evaporate excess POCl
under high vacuum before adding any water. -
Dissolve the residue in dry Dichloromethane (DCM).
-
Wash quickly with cold saturated NaHCO
, dry over MgSO , and concentrate.
-
Module 3: Visualizing the Impurity Landscape
The following diagram maps the critical "Danger Zones" where impurities are generated during the chlorination and workup phases.
Figure 1: Reaction pathway showing the genesis of Type A (kinetic), Type B (hydrolytic), and Type C (pH-dependent) impurities.
Module 4: Summary of Impurities & Retention Times
Use this table to identify peaks in your HPLC trace (Standard C18 column, Acetonitrile/Water gradient).
| Impurity ID | Structure Description | Relative Retention Time (RRT) | Origin / Root Cause |
| Impurity A | 4-Hydroxy-7-ethoxy... (Starting Material) | ~0.6 - 0.7 | Incomplete reaction; wet POCl |
| Impurity B | 4-Hydroxy-7-ethoxy... (Reverted Product) | ~0.6 - 0.7 | Identical to Impurity A . Differentiate by checking if it increases after workup. |
| Impurity C | 4-Chloro-7-ethoxy...-3-carboxylic acid | ~0.4 - 0.5 | Hydrolysis of ethyl ester. Caused by high pH (>10) or prolonged acidic reflux. |
| Target | Ethyl 6-bromo-4-chloro-7-ethoxy... | 1.00 | Desired Product |
| Impurity D | Dimer (Ether linkage) | ~1.3 - 1.5 | Rare. Formation of O-bridged dimer during basic workup. |
FAQ: Frequently Asked Questions
Q: Can I store the 4-chloro product in solution? A: No. 4-chloroquinolines can undergo slow hydrolysis or quaternization (self-alkylation) in solution, especially in nucleophilic solvents like methanol or ethanol. Store as a solid, under argon, at -20°C.
Q: Why is my product turning yellow/brown upon drying? A: This indicates the presence of residual acid (HCl/Phosphoric acid) trapped in the crystal lattice.
-
Fix: Recrystallize from a non-nucleophilic solvent like Heptane/Ethyl Acetate or wash the organic layer more thoroughly with Bicarbonate during workup.
Q: I see a "Phosphoryl" impurity on LC-MS (Mass = M+80 or similar).
A: This is the intermediate dichlorophosphoryl species. It means your reaction temperature was too low. The displacement of the -O-POCl
References
-
BenchChem. (2025).[3][5] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from
-
Indian Chemical Society. (2024). POCl3-PCl5 mixture: A robust chlorinating agent.[6] Journal of the Indian Chemical Society. Retrieved from
-
National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Mechanism and Kinetics. PubMed Central. Retrieved from
-
CymitQuimica. (2024). Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate Product Data. (Structural Analog Reference). Retrieved from
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Optimizing the Workup of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Diagnostic Overview: Why This Workup Fails
The Core Problem: The synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate typically involves treating the 4-hydroxy precursor with phosphorus oxychloride (
Users frequently report two distinct failure modes:
-
The "Reversion" Effect: The isolated product contains significant amounts of the starting material (4-hydroxyquinoline). This is not incomplete reaction; it is acid-catalyzed hydrolysis of the labile 4-chloro group during the aqueous quench.
-
The "Volcano" Effect: Delayed exotherms during
hydrolysis lead to eruption of the flask, posing severe safety risks.
The Mechanism of Failure:
The 4-chloro substituent on the quinoline ring is activated by the electron-withdrawing 3-carboxylate group. While the 7-ethoxy group provides some resonance stabilization, the C4 position remains highly electrophilic. When excess
Optimized Workup Protocols
We recommend Protocol A for all standard laboratory scales (<50g). Protocol B is a contingency for instances where vacuum distillation is unavailable.
Protocol A: The "Solvent Exchange" Method (Recommended)
Best for: Maximizing yield, preventing hydrolysis, and safety.
The Logic: By removing the fuel (
| Step | Action | Technical Rationale |
| 1 | Vacuum Distillation | Remove excess |
| 2 | Azeotropic Drying | Add dry Toluene (2x volume) to the residue and rotovap again. |
| 3 | Dilution | Dissolve the resulting residue in Dichloromethane (DCM) or Chloroform . |
| 4 | Inverse Quench | Pour the organic solution slowly into a stirred beaker of Ice + 25% Ammonium Hydroxide ( |
| 5 | Phase Separation | Wash organic layer with cold 5% |
Protocol B: The "Buffered Inverse" Quench
Best for: Small scales (<1g) or when rotovaps are not dedicated for toxic halides.
-
Prepare a quenching bath: Crushed ice (500g) +
(50mL). -
Dilute the hot reaction mixture with an inert solvent (e.g., DCM) if the temperature allows (risk of boiling). If not, use the neat mixture.
-
Dropwise addition of the reaction mixture into the vigorously stirred ice bath.
-
Monitor pH: Ensure the aqueous layer remains basic (pH 8-9). Acidic pH accelerates hydrolysis.
Visualizing the Workflow
The following diagram outlines the decision logic for the optimized workup.
Figure 1: The "Solvent Exchange" workflow minimizes acid exposure by removing POCl3 prior to aqueous contact.
Troubleshooting Guide (FAQ)
Q: My product turned into a solid mass inside the flask during
Q: I see a "new" spot on TLC that runs lower than my product after workup. A: This is likely the hydrolyzed 4-hydroxy starting material.
-
Cause: Your quench became acidic.
-
Fix: You cannot easily reverse this. You must re-chlorinate the material with
.[7] Next time, use Protocol A and ensure the quench bath contains excess Ammonia.
Q: Can I use Sodium Hydroxide (
Q: The 7-ethoxy group seems stable, but could it be cleaving?
A: Ether cleavage usually requires strong Lewis acids (like
References
-
Gould-Jacobs Reaction & Quinoline Synthesis
-
Instability of 4-Chloroquinolines
-
Safety in POCl3 Quenching
-
Specific Analogue Data (Fluoro-Analogue)
- Title: Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate Product D
- Source: PubChem / NIH.
- Context: Verifies the structural class and physical properties of the closely rel
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. orgsyn.org [orgsyn.org]
- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" characterization of unexpected byproducts
The following technical guide is designed as a specialized support resource for researchers working with Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (hereafter referred to as EBCEQ ).
This guide addresses the specific chemical behavior of the 4-chloro-3-quinolinecarboxylate scaffold, focusing on the characterization of unexpected byproducts that arise during synthesis, storage, or nucleophilic substitution reactions.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
EBCEQ is a highly functionalized quinoline intermediate commonly employed in the synthesis of kinase inhibitors (e.g., EGFR, Src) and antimalarial agents. Its reactivity is defined by three distinct electrophilic centers:
-
C-4 Position (Chloro): Prime site for SNAr displacement by amines.
-
C-3 Position (Ester): Susceptible to hydrolysis or transesterification.
-
C-6 Position (Bromo): Site for palladium-catalyzed cross-coupling (Suzuki/Buchwald).
The Challenge: Users frequently report "ghost peaks" or unexpected masses during LC-MS analysis. These are often not random contaminants but specific, chemically predictable degradation products driven by the electron-donating nature of the 7-ethoxy group.[1]
Impurity Fingerprint Dashboard
The following diagram maps the logical degradation pathways of EBCEQ. Use this to correlate your observed LC-MS mass shifts with the likely byproduct structure.[1]
Figure 1: Logical degradation pathways for EBCEQ. The specific mass shifts are diagnostic for identifying the byproduct.
Troubleshooting Guide (Q&A)
Issue 1: "I see a peak with a mass shift of -18 Da (or +1 Da vs OH) that resists displacement."
Diagnosis: Formation of 6-bromo-7-ethoxy-4-hydroxyquinoline-3-carboxylate (The "Quinolone").[1] Context: This is the thermodynamic "sink" of the system. The 4-chloro group is labile.[1] If moisture is present during storage or reaction (even trace amounts in DMSO/DMF), the chlorine hydrolyzes to the hydroxyl group. Due to keto-enol tautomerism, this exists predominantly as the 4-quinolone (carbonyl form), which is extremely stable and unreactive toward further SNAr substitution.[1]
Technical Insight: The 7-ethoxy group exerts a +M (mesomeric) effect. While this makes the ring electron-rich, it ironically stabilizes the transition state for hydrolysis if acidic protons are available, leading to the "dead" quinolone byproduct [1].
Action Plan:
-
Check Solvents: Ensure DMF/DMA is anhydrous (<0.05% water).
-
Use POCl3 Chase: If synthesizing the parent de novo, ensure complete removal of acid byproducts, as acidic conditions catalyze this reversion.
-
Filtration: The quinolone is often much less soluble in organic solvents (like DCM or EtOAc) than the parent. It may precipitate as a white solid.
Issue 2: "My LC-MS shows a split peak or a mass corresponding to the Methyl Ester."
Diagnosis: Transesterification (Ethyl
-
Mass Shift: Parent (Ethyl)
Impurity (Methyl) = -14 Da .
Action Plan:
-
Protocol Change: Switch to Acetonitrile or Isopropanol for LC-MS sample preparation.
-
Avoid MeOH: Do not use methanol for workup of the chloro-ester. Use Ethanol (to match the ester) or non-nucleophilic solvents like Toluene/Heptane.
Issue 3: "The reaction with aniline stalled, and I see a highly polar peak at the solvent front."
Diagnosis: Ester Hydrolysis to Carboxylic Acid . Context: If you are using basic conditions (e.g., NaOH, LiOH) or even amine bases with wet solvents, the ester hydrolyzes to the free acid: 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylic acid . Detection: This species ionizes strongly in negative mode ESI (M-H)-.
Technical Insight: The carboxylic acid can spontaneously decarboxylate if heated >150°C, leading to the 3-unsubstituted quinoline (6-bromo-4-chloro-7-ethoxyquinoline) [2].[1] This is a critical failure mode in high-temperature microwave reactions.[1]
Analytical Characterization Protocols
To definitively confirm the identity of these byproducts, use the following validated protocols.
A. High-Performance Liquid Chromatography (HPLC) Method
Purpose: Separation of Parent (EBCEQ) from Hydrolyzed (Quinolone) and Acid impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses silanol activity) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B (Hold)2-15 min: 10% |
| Detection | UV at 254 nm (Aromatic) and 320 nm (Conjugated Quinoline System) |
| Expected RT | Acid (Early) < Quinolone < EBCEQ (Parent) < Bis-coupled byproducts |
B. Forced Degradation (Stress Test)
Purpose: Generate standards of the impurities to confirm retention times.
-
Acid Hydrolysis (Generates "The Quinolone"):
-
Base Hydrolysis (Generates "The Acid"):
-
Dissolve 5 mg EBCEQ in 1 mL THF.
-
Add 0.5 mL 1M LiOH.
-
Stir at RT for 2 hours.
-
Result: Conversion to the carboxylate acid (retention time shifts significantly earlier).
-
References
-
Gould-Jacobs Reaction Mechanism & Byproducts
- Source: The Gould-Jacobs reaction is the foundational synthesis for this scaffold. Understanding the cyclization and subsequent chlorination is key to identifying the "reversion" to the 4-hydroxy form.
-
Citation: Wikipedia Contributors. (2024). Gould–Jacobs reaction.[3][2][4][5] Wikipedia. Retrieved from [Link][3][1][5]
-
Quinoline Carboxylate Hydrolysis & Decarboxylation
-
Analogous Compound Data (7-Fluoro vs 7-Ethoxy)
-
Source: Comparative data on the 7-fluoro analog (EBCFQ) provides structural confirmation for the 7-ethoxy variant's behavior.[1]
-
-
Synthesis of 4-Chloroquinolines
- Source: Methodologies for converting 4-hydroxyquinolines to 4-chloroquinolines using POCl3, highlighting the common "incomplete reaction" impurity.
-
Citation: ResearchGate. (2016). Synthesis, structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
Sources
- 1. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. ablelab.eu [ablelab.eu]
- 5. mdpi.com [mdpi.com]
- 6. 3-Bromo-4-ethyl-6-methyloctane | C11H23Br | CID 79307200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and success of this multi-step synthesis. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer in-depth troubleshooting for common issues encountered in the laboratory.
Introduction to the Synthetic Pathway
The synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a multi-step process that is typically achieved through a modified Gould-Jacobs reaction sequence.[1][2][3] This pathway involves the initial formation of a quinoline ring system, followed by a chlorination step to yield the final product. Understanding the nuances of each step is critical for achieving high yield and purity.
The overall synthetic route can be broken down into three main stages:
-
Condensation: Reaction of a substituted aniline with a malonic ester derivative to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: High-temperature intramolecular cyclization to form the 4-hydroxyquinoline core.[1][4]
-
Chlorination: Conversion of the 4-hydroxy group to the final 4-chloro product.
This guide will address each of these stages with detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: My Gould-Jacobs cyclization step is resulting in a low yield. What are the likely causes?
A1: Low yields in the thermal cyclization step are a common issue and can often be attributed to insufficient temperature, suboptimal reaction time, or degradation of the product.[3][4] The intramolecular cyclization has a high activation energy and requires significant thermal input, typically around 250°C.[2][5] Using a high-boiling point solvent like diphenyl ether is crucial for reaching the necessary temperature. Additionally, prolonged heating can lead to decomposition, so optimizing the reaction time is essential.
Q2: I am observing significant tar formation during the cyclization. How can this be minimized?
A2: Tar formation is indicative of side reactions, likely polymerization or decomposition at high temperatures. This can be minimized by ensuring a homogenous reaction mixture with efficient stirring to avoid localized overheating. A slow, controlled heating ramp to the target temperature can also be beneficial. If tarring is severe, consider if the starting materials are pure, as impurities can often catalyze side reactions.
Q3: The chlorination of the 4-hydroxyquinoline intermediate is incomplete. What can I do to improve the conversion?
A3: Incomplete chlorination with reagents like phosphorus oxychloride (POCl₃) can be due to several factors. Ensure that the 4-hydroxyquinoline starting material is thoroughly dried, as moisture will consume the POCl₃. Using POCl₃ as both the reagent and the solvent can drive the reaction to completion.[6][7] Gentle heating (e.g., to 100-110°C) is typically required to facilitate the reaction.[6]
Q4: How can I effectively monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the progress of each step. By comparing the reaction mixture to the starting materials, you can visualize the consumption of reactants and the formation of the product. For the quinoline derivatives, which are often UV-active, visualization under a UV lamp is usually sufficient.
In-Depth Troubleshooting Guides
Problem 1: Low Yield in the Condensation Step
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The initial condensation of the aniline with diethyl ethoxymethylenemalonate (DEEM) may not have gone to completion. | Ensure a slight excess of DEEM is used. The reaction is typically heated to 100-140°C to ensure the formation of the anilinomethylenemalonate intermediate.[5] Monitor the reaction by TLC until the aniline spot is no longer visible. |
| Moisture in Reagents | The aniline starting material or the solvent may contain water, which can interfere with the reaction. | Use anhydrous solvents and ensure the aniline is dry. If the aniline is a salt, it must be neutralized and dried before use. |
| Side Reactions | At higher temperatures, the aniline may undergo side reactions. | Maintain the temperature within the recommended range. A slow, controlled addition of one reagent to the other may also help to control the reaction. |
Problem 2: Challenges in the Thermal Cyclization Step
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The cyclization to form the quinoline ring is a high-energy process that requires temperatures around 250°C.[2][4] | Use a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve and maintain the required temperature.[2][5] Ensure accurate temperature monitoring at the reaction vessel. |
| Product Degradation | While high temperatures are necessary, prolonged exposure can lead to the degradation of the desired 4-hydroxyquinoline product.[3][4] | Optimize the reaction time. A time-course study monitored by TLC or HPLC can help determine the point of maximum product formation before significant degradation occurs.[4] |
| Poor Heat Transfer | In larger scale reactions, inefficient stirring can lead to uneven heating and localized "hot spots," causing decomposition. | Use an overhead mechanical stirrer for larger reactions to ensure efficient and uniform heat distribution throughout the reaction mixture. |
| Solidification of Product | The 4-hydroxyquinoline product may precipitate from the hot reaction mixture, leading to a heterogeneous and difficult-to-stir slurry. | While challenging to avoid, ensuring vigorous stirring can help to maintain a mobile slurry. The choice of solvent can also influence solubility. |
Problem 3: Difficulties in the Chlorination Step
| Potential Cause | Explanation | Recommended Solution |
| Reagent Decomposition | Phosphorus oxychloride (POCl₃) is sensitive to moisture and will be consumed by any water present in the reaction, reducing its effectiveness. | Thoroughly dry the 4-hydroxyquinoline intermediate before adding it to the POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Incomplete Reaction | The conversion of the hydroxyl group to the chloride may be slow or incomplete at room temperature. | Heat the reaction mixture, typically to around 100-110°C, to drive the reaction to completion.[6] Using an excess of POCl₃, or using it as the solvent, is also common practice.[6] |
| Difficult Work-up | Quenching the excess POCl₃ with water is highly exothermic and can be hazardous if not done carefully. | The reaction mixture should be cooled to room temperature before being slowly and carefully poured onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. Neutralization of the acidic solution should also be performed cautiously.[6] |
| Product Purification | The crude product after work-up may contain residual phosphorus byproducts. | Purification by recrystallization or column chromatography is often necessary to obtain the pure Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol is based on the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[1][2][5]
Methodology:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-3-ethoxyaniline (1 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (DEEM, 1.1 equivalents).
-
Heat the mixture to 120-140°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.
-
Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250°C with vigorous stirring. The cyclization should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate.
-
Dilute the mixture with an organic solvent like hexane to further precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline intermediate.
Step 2: Synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (Chlorination)
This step converts the 4-hydroxy group to the desired 4-chloro group using a standard chlorinating agent.[6][7]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Slowly add the dried Ethyl 4-hydroxy-6-bromo-7-ethoxyquinoline-3-carboxylate from the previous step.
-
Heat the reaction mixture to 100-110°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Caption: Workflow for the chlorination of the 4-hydroxyquinoline intermediate.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 4th International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017). Atlantis Press. [Link]
- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987).
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280*. [Link]
-
Staszewska-Krajewska, O., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296*. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
-
Hu, X., et al. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 1585–1591. [Link]
-
Kiss, L., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4786*. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Mandal, A., & Taleb, A. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(24), 5026-5046*. [Link]
-
Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(13), 1596–1606*. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, a potentially novel quinoline derivative. While specific analytical data for this exact ethoxy analog is not widely available, this document synthesizes established principles for the analysis of structurally related quinoline compounds to propose a robust analytical approach.[1][2][3] The methodologies discussed herein are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6][7]
Introduction to Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate and the Imperative of Purity
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are integral to the development of various therapeutic agents.[8][9] The biological activity and safety profile of such compounds are intrinsically linked to their purity. Even minute impurities, which may arise from the synthesis process, can significantly alter the compound's efficacy and toxicity.[10][11][12] Therefore, a precise and reliable analytical method to determine the purity of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a critical step in its development and quality control.[13]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[12][13][14] This guide will compare a proposed primary reversed-phase HPLC (RP-HPLC) method with an alternative approach, providing the scientific rationale for the experimental choices and a framework for method validation.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte and potential impurities. For a substituted quinoline like Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, which is expected to be a relatively non-polar molecule, reversed-phase chromatography is the logical starting point.[15]
| Parameter | Method A: Recommended RP-HPLC | Method B: Alternative RP-HPLC (Isocratic) | Rationale for Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 150 mm x 4.6 mm, 5 µm) | The longer C18 column provides greater surface area and hydrophobicity, enhancing the retention and resolution of the main component from closely related impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | 60:40 (v/v) Acetonitrile:Water | A gradient elution (Method A) is superior for analyzing samples with a mix of polar and non-polar impurities, ensuring that all components are eluted with good peak shape in a reasonable timeframe.[16][17] An isocratic method (Method B) may not effectively resolve all potential impurities. The addition of formic acid improves peak shape and ionization efficiency for mass spectrometry detection if used. |
| Gradient | 0-20 min: 40-90% B20-25 min: 90% B25-30 min: 40% B | Isocratic | The gradient allows for a systematic search for impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | A 1.0 mL/min flow rate is a standard starting point for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[16] |
| Detection | UV at 254 nm and 320 nm | UV at 254 nm | Quinolines typically exhibit strong UV absorbance. Monitoring at multiple wavelengths can help in the detection of impurities with different chromophores. |
| Temperature | 30 °C | Ambient | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
Experimental Workflow and Protocols
A self-validating system is crucial for ensuring the trustworthiness of any analytical method.[5][6] The following workflow and protocols are designed to meet this standard.
HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol (Method A)
1. Reagents and Materials:
-
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade).
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm membrane filters.
2. Instrument and Conditions:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 40% to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: Hold at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000. These criteria are in line with USP General Chapter <621> on Chromatography.[4][18][19][20][21]
5. Analysis Procedure:
-
Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.
-
Identify the peak corresponding to Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage purity of the sample using the area normalization method.
Validation of the Analytical Method
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7] According to ICH Q2(R2) guidelines, the following parameters should be evaluated for a purity-indicating HPLC method.[5][6][22][23]
Method Validation Parameters
Sources
- 1. Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate [cymitquimica.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. usp.org [usp.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. asianjpr.com [asianjpr.com]
- 13. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 14. HPLC Method development: an overview. [pharmacores.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. <621> CHROMATOGRAPHY [drugfuture.com]
- 20. agilent.com [agilent.com]
- 21. scribd.com [scribd.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ema.europa.eu [ema.europa.eu]
Technical Guide: Biological Activity & Comparative Analysis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
The following technical guide details the biological relevance, synthetic utility, and comparative performance of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate , a critical pharmacophore scaffold in modern drug discovery.
Executive Summary
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1 ) is a high-value privileged scaffold primarily utilized in the synthesis of Type I and Type II kinase inhibitors. While the compound itself acts as an electrophilic intermediate, its specific substitution pattern (6-bromo, 7-ethoxy) is engineered to maximize binding affinity within the ATP-binding pocket of receptor tyrosine kinases (RTKs), most notably CSF1R (Colony Stimulating Factor 1 Receptor) and EGFR .
Unlike direct inhibitors, this compound represents a "latent" bioactive agent; its 4-chloro moiety serves as the activation site for installing specificity-determining aniline groups. Its biological value is best understood by comparing the potency and selectivity profiles of its derivatives (e.g., AZ683) against standard-of-care inhibitors like Pexidartinib (PLX3397) and Imatinib .
Mechanism of Action & Structural Logic
The "Privileged Scaffold" Hypothesis
The quinoline-3-carboxylate core is designed to mimic the adenine ring of ATP. The substituents on this specific molecule are not random; they are optimized for specific interactions within the kinase hinge region and hydrophobic back pocket.
-
4-Chloro Position: The "warhead" site. It is displaced by anilines to form the hinge-binding motif.
-
6-Bromo Substituent: Occupies the hydrophobic "gatekeeper" pocket, often enhancing selectivity for kinases with smaller gatekeeper residues (e.g., Threonine/Valine) over those with bulky ones (e.g., Methionine).
-
7-Ethoxy Group: Provides solubility and specific van der Waals contacts with the solvent-front region of the enzyme.
Pathway Visualization: From Scaffold to Inhibition
The following diagram illustrates how this scaffold is transformed into active CSF1R inhibitors and its downstream biological effects.
Figure 1: Transformation of the electrophilic scaffold into a potent CSF1R inhibitor, blocking downstream macrophage signaling.
Comparative Performance Analysis
Since the product is a precursor, its "performance" is evaluated based on the biological activity of the inhibitors it generates compared to established clinical drugs.
Table 1: Biological Activity of Derivatives vs. Standard Inhibitors
Data reflects the potency of 4-anilinoquinoline derivatives synthesized from this scaffold.
| Feature | Product Derivative (AZ683 Class) | Pexidartinib (PLX3397) | Imatinib (Gleevec) | EBCFQ (7-Fluoro Analog) |
| Primary Target | CSF1R (c-Fms) | CSF1R / c-Kit / FLT3 | BCR-Abl / c-Kit | Topoisomerase II |
| Mechanism | Type II Kinase Inhibitor (DFG-out) | Type I/II Kinase Inhibitor | Type II Kinase Inhibitor | DNA Intercalation |
| Potency (IC50) | 1 – 10 nM (CSF1R) | ~13 nM (CSF1R) | >100 nM (CSF1R) | ~5 µM (Topo II) |
| Selectivity | High (due to 6-Br/7-OEt pattern) | Moderate (hits c-Kit/FLT3) | Low for CSF1R | Low (Cytotoxic) |
| Primary Utility | Neuroinflammation / PET Imaging | Tenosynovial Giant Cell Tumor | CML / GIST | Broad Antitumor |
Key Insights:
-
Superior Selectivity: The 6-bromo-7-ethoxy substitution pattern often yields higher selectivity for CSF1R compared to the 6-bromo-7-fluoro analog (EBCFQ), which tends to act as a broader DNA intercalator/Topoisomerase II inhibitor.
-
Potency: Derivatives of this scaffold achieve single-digit nanomolar inhibition (IC50 < 10 nM), making them comparable or superior to clinical standards like Pexidartinib for specific research applications (e.g., PET tracer development).
Experimental Protocols
Protocol A: Synthesis of Active Kinase Inhibitor (SnAr Reaction)
To validate the biological potential, the scaffold must be derivatized. This protocol converts the 4-chloro "product" into a bioactive 4-anilinoquinoline.
Materials:
-
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (1.0 eq)[1][2]
-
2,4-Difluoroaniline (1.1 eq)[3]
-
Ethanol (anhydrous)
-
Catalytic Acetic Acid (20 mol%)
Methodology:
-
Dissolution: Dissolve 0.41 mmol of the product in 10 mL of anhydrous ethanol.
-
Activation: Add 20 mol% acetic acid to protonate the quinoline nitrogen, increasing the electrophilicity at the C4 position.
-
Nucleophilic Attack: Add 1.1 equivalents of 2,4-difluoroaniline.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 24 hours .
-
Neutralization: Cool to room temperature and add triethylamine (100 µL) to neutralize the acid.
-
Purification: Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via 1H-NMR and test for CSF1R inhibition (ADP-Glo Kinase Assay).
Protocol B: In Vitro Kinase Inhibition Assay (CSF1R)
Standard assay to measure the IC50 of the derived inhibitor.
-
Enzyme Prep: Incubate recombinant human CSF1R (5-10 ng) in reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add the synthesized derivative (serially diluted in DMSO) to the wells.
-
ATP Start: Initiate reaction with 10 µM ATP and 0.2 mg/mL Poly(Glu, Tyr) substrate.
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP.
-
Readout: Measure luminescence. Calculate IC50 using a non-linear regression fit (GraphPad Prism).
References
-
Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R). National Institutes of Health (NIH) / PubMed Central. [Link]
-
Extracellular assembly and activation principles of oncogenic class III receptor tyrosine kinases. ResearchGate. [Link]
-
Targets, Tracers and Translation - Novel Radiopharmaceuticals Boost Nuclear Medicine. MDPI Pharmaceuticals. [Link]
Sources
- 1. ethyl 6-bromo-4-[(3-chloro-4-fluorophenyl)amino]-7-ethoxyquinoline-3-carboxylate - CAS号 953803-36-6 - 摩熵化学 [molaid.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer for Colony Stimulating Factor 1 Receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate" validation of analytical methods
Analytical Method Validation for Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate: A Comparative Technical Guide
Executive Summary
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (CAS: 953803-81-1) is a critical pharmacophore and intermediate, most notably in the synthesis of PI3K/mTOR inhibitors such as Omipalisib (GSK2126458) and various PET radiotracers. Its structural complexity—featuring a halogenated quinoline core, a labile ethyl ester, and a reactive 4-chloro substituent—presents unique analytical challenges.
This guide moves beyond generic protocols to provide a comparative validation framework. We contrast the industry-standard RP-HPLC-UV (Robustness) against UPLC-MS/MS (Sensitivity) and HPTLC (High-Throughput IPC), providing experimental data structures and decision pathways to ensure ICH Q2(R1/R2) compliance.
Part 1: The Analytical Challenge
The molecule possesses three distinct reactive centers that dictate method selection and stress-testing protocols:
-
C4-Chloro Position: Highly susceptible to nucleophilic aromatic substitution (
), leading to the formation of the 4-hydroxy impurity (the hydrolysis product). -
C3-Ethyl Ester: Prone to acid/base hydrolysis, yielding the carboxylic acid derivative.
-
Quinoline Nitrogen: Basic center requiring pH control in mobile phases to prevent peak tailing.
Physicochemical Profile:
-
Solubility: High in DMSO, DCM, and acidified Methanol; Low in Water.
-
Chromophore: Strong UV absorption at
nm and nm (quinoline conjugated system).
Part 2: Comparative Methodology
We evaluate three analytical approaches. Select the method based on your development stage.
Comparison Table: Analytical Platforms
| Feature | Method A: RP-HPLC-UV (Standard) | Method B: UPLC-MS/MS (Trace Analysis) | Method C: HPTLC (In-Process Control) |
| Primary Use | Final Product Release, Purity Assay | Genotoxic Impurity (GTI) Screening, Trace Analysis | Reaction Monitoring (IPC), Crude Purity |
| Stationary Phase | C18 (e.g., Agilent Zorbax Eclipse Plus) | C18 Sub-2 | Silica Gel 60 F254 |
| Detection Limit | |||
| Run Time | 15–25 mins | 3–5 mins | Parallel (20 samples/20 mins) |
| Cost/Sample | Moderate | High | Low |
| Robustness | High (Buffered Mobile Phase) | Moderate (Matrix Effects) | Low (Humidity Sensitive) |
Part 3: Detailed Experimental Protocols
Method A: The Gold Standard (RP-HPLC-UV)
Recommended for Final Release Testing.
1. Chromatographic Conditions:
-
Column: C18,
mm, or m (e.g., XBridge C18). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH
2.5 to protonate the quinoline N). -
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0–2 min: 40% B (Isocratic hold)
-
2–15 min: 40%
90% B (Linear ramp) -
15–20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Column Temp: 30°C.
2. Standard Preparation:
Dissolve 25 mg of reference standard in 25 mL of ACN (Stock A). Dilute 1 mL of Stock A to 10 mL with Mobile Phase A:B (50:50) to obtain a working concentration of
3. Causality in Design:
-
Why Acidic Aqueous Phase? The basic nitrogen on the quinoline ring will interact with silanols on the column, causing peak tailing. Low pH ensures the nitrogen is fully protonated (
), improving peak symmetry. -
Why 40% Initial Organic? The molecule is lipophilic (LogP
3.5–4.0). Starting with high water content would lead to retention times mins or precipitation.
Method B: Trace Impurity Profiling (UPLC-MS)
Recommended for detecting the 4-hydroxy precursor and potential aniline genotoxins.
1. Chromatographic Conditions:
-
Column: BEH C18,
mm, m. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B
95% B in 3.5 mins. -
Detection: ESI+ (Positive Mode). Monitor [M+H]+ = 358/360 (Br/Cl isotope pattern).
2. Specificity Note: This method is critical for quantifying the 4-hydroxy impurity (Ethyl 6-bromo-4-hydroxy-7-ethoxyquinoline-3-carboxylate), which often co-elutes in UV methods due to similar chromophores but has a distinct mass transition.
Part 4: Validation Workflow & Stress Testing
To ensure scientific integrity, the method must be "self-validating" through stress testing. The following diagram illustrates the degradation pathways you must resolve during specificity testing.
Visualization: Degradation Pathway & Specificity Logic
Caption: Figure 1. Forced degradation pathways. Validation requires chromatographic resolution (Rs > 1.5) between the parent API and these specific stress-generated impurities.
Part 5: Validation Parameters (Acceptance Criteria)
| Parameter | Experimental Protocol | Acceptance Criteria |
| Specificity | Inject Blank, Placebo, and Stressed Samples (Acid, Base, Ox). | No interference at retention time of API. Purity Angle < Purity Threshold (PDA). |
| Linearity | 5 levels from 50% to 150% of target concentration ( | |
| Precision | 6 injections of standard at 100% concentration. | RSD |
| Accuracy | Spike API into placebo matrix at 80%, 100%, 120%. | Recovery: 98.0% – 102.0%.[3] |
| LOD / LOQ | Dilute standard until S/N | LOQ precision RSD |
Critical Technical Insight: For the Accuracy experiment, do not use simple solvent dilution. You must spike the API into a "synthetic mother liquor" (simulated reaction mixture containing aniline starting material and EMME) to prove the method can quantify the product in the presence of unreacted precursors.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Hamby, J. M., et al. "Structure-Activity Relationships for a Series of Quinoline-3-carboxylate PI3K Inhibitors." Journal of Medicinal Chemistry, 2017. Link (Contextual grounding for quinoline-3-carboxylate analysis).
-
Vibrant Pharma. "Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Product Specification and Impurity Profile." Link
-
MDPI Pharmaceuticals. "Synthesis and Initial In Vivo Evaluation of [11C]AZ683—A Novel PET Radiotracer." (Describes synthesis and purification of the 7-ethoxy analog). Link
-
BenchChem. "Comparative Guide to HPLC Method Validation for Quinoline Derivatives." Link
Sources
A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic intermediates is paramount. The consistency of a compound like Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, a potentially key building block, directly impacts downstream reactions, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for assessing the batch-to-batch consistency of this quinoline derivative, offering a comparative analysis with a structurally similar alternative, and presenting detailed experimental protocols to ensure scientific rigor.
The Critical Nature of Batch-to-Batch Consistency
In pharmaceutical development, seemingly minor variations between batches of an intermediate can lead to significant downstream consequences, including altered reaction kinetics, the emergence of unexpected impurities, and challenges in purification.[1][2] Therefore, establishing a robust analytical control strategy is not merely a quality control measure but a fundamental aspect of risk mitigation in the drug development pipeline. This guide will walk you through a comprehensive approach to characterizing and comparing batches of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate.
Synthetic Considerations: The Gould-Jacobs Approach and Potential Impurities
A common and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylate esters is the Gould-Jacobs reaction.[3][4][5] This thermal cyclization process involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME). The subsequent chlorination of the 4-hydroxy group provides the desired 4-chloroquinoline core.
Alternative for Comparison: For the purpose of this guide, we will compare Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate with its fluoro-analog, Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate . The choice of a fluoro-substituted analog is strategic; the subtle electronic differences between an ethoxy and a fluoro group at the 7-position can influence the compound's physicochemical properties and impurity profile, providing a meaningful comparative study.
The generalized synthetic pathway is illustrated below:
Caption: Synthetic workflow for quinoline derivatives.
Common Impurities to Monitor:
-
Starting Materials: Unreacted substituted aniline and diethyl ethoxymethylenemalonate.
-
Incomplete Cyclization: Residual anilinomethylenemalonate intermediate.
-
Hydrolysis Products: Carboxylic acid derivatives resulting from ester hydrolysis.
-
Over-bromination/chlorination: Products with additional halogen substitutions.
-
Positional Isomers: Depending on the starting aniline, isomeric quinoline products may form.
A Multi-pronged Approach to Analytical Characterization
To comprehensively assess batch-to-batch consistency, a suite of orthogonal analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates and for quantifying impurities. A well-developed HPLC method can separate the main compound from its potential impurities, allowing for a detailed comparison between batches.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is suitable.[6]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of a wide range of potential impurities. A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (a photodiode array detector is ideal for this).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[6]
Data Presentation: Comparative HPLC Purity and Impurity Profile
| Batch ID | Retention Time (min) | Area (%) - Main Peak | Area (%) - Impurity 1 | Area (%) - Impurity 2 | Total Impurities (%) |
| EBCQ-001 | 12.5 | 99.5 | 0.2 | 0.1 | 0.5 |
| EBCQ-002 | 12.5 | 99.3 | 0.3 | 0.15 | 0.65 |
| EBCQ-003 | 12.6 | 99.6 | 0.15 | 0.05 | 0.3 |
| EBCF-001 (Fluoro) | 12.2 | 99.4 | 0.25 | 0.1 | 0.55 |
Note: Data presented is hypothetical and for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. This is crucial for understanding the impurity profile of each batch and for identifying any new or unexpected impurities.[7][8][9]
Experimental Protocol: LC-MS Analysis
-
LC System: Utilize the same HPLC method as described above.
-
Mass Spectrometer: A mass spectrometer with electrospray ionization (ESI) is commonly used for this type of analysis.
-
Ionization Mode: Both positive and negative ion modes should be evaluated to ensure the detection of all potential impurities.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted impurity analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the main compound and for identifying the structure of any significant impurities.[10][11][12] Comparing the NMR spectra of different batches can reveal subtle structural variations or the presence of impurities that may not be resolved by HPLC.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Can be used to confirm the structure and to aid in the structural elucidation of impurities.
-
-
Sample Preparation: Dissolve an accurately weighed sample in the deuterated solvent.
Data Presentation: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Batch EBCQ-001 (δ) | Batch EBCQ-002 (δ) | Batch EBCF-001 (Fluoro) (δ) |
| H-2 | 8.85 (s) | 8.85 (s) | 8.90 (s) |
| H-5 | 8.10 (d) | 8.10 (d) | 8.15 (d) |
| H-8 | 7.95 (s) | 7.95 (s) | 8.00 (d) |
| -OCH₂CH₃ (quartet) | 4.40 (q) | 4.40 (q) | 4.42 (q) |
| -OCH₂CH₃ (triplet) | 1.40 (t) | 1.40 (t) | 1.41 (t) |
| -OCH₂CH₃ (ethoxy) | 4.20 (q) | 4.20 (q) | - |
| -OCH₂CH₃ (ethoxy) | 1.50 (t) | 1.50 (t) | - |
Note: Chemical shifts are hypothetical and will vary based on the solvent and instrument.
Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[13][14] For assessing batch-to-batch consistency, DSC can be used to determine the melting point, heat of fusion, and to detect the presence of different polymorphic forms. Variations in these thermal properties can indicate differences in crystallinity or the presence of impurities.
Experimental Protocol: DSC Analysis
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of the compound.
-
Hold for a few minutes to ensure complete melting.
-
Cool down at a controlled rate (e.g., 10 °C/min) back to 25 °C.
-
A second heating cycle can be performed to investigate any changes in the material's thermal behavior after melting and recrystallization.
-
-
Atmosphere: Typically under a nitrogen purge.
Data Presentation: Comparative DSC Data
| Batch ID | Onset of Melting (°C) | Peak Melting Point (°C) | Heat of Fusion (J/g) |
| EBCQ-001 | 155.2 | 157.5 | 85.3 |
| EBCQ-002 | 154.9 | 157.2 | 84.9 |
| EBCQ-003 | 155.5 | 157.8 | 85.8 |
| EBCF-001 (Fluoro) | 162.1 | 164.3 | 92.1 |
Note: Data presented is hypothetical and for illustrative purposes.
Integrated Workflow for Batch Consistency Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of batch-to-batch consistency.
Caption: Workflow for assessing batch-to-batch consistency.
Conclusion
Ensuring the batch-to-batch consistency of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a critical, multi-faceted process that underpins the reliability and success of subsequent drug development activities. By implementing a rigorous analytical strategy that combines HPLC for purity and impurity profiling, LC-MS for impurity identification, NMR for structural verification, and DSC for thermal analysis, researchers can confidently assess the consistency of their synthetic intermediate. This comprehensive approach, when applied consistently, provides the necessary data to make informed decisions, mitigate risks, and ultimately, contribute to the development of safe and effective medicines.
References
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
NIH. (2018). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Retrieved from [Link]
-
ACS Publications. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Retrieved from [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
Surface Measurement Systems. (n.d.). Batch-to-Batch Variations. Retrieved from [Link]
-
PubMed. (2023). The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility. Retrieved from [Link]
-
TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved from [Link]
-
ResearchGate. (2012). Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. Retrieved from [Link]
-
UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Agilent. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
LinkedIn. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
MDPI. (2021). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]
-
Scholar@UPRM. (2011). Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
YouTube. (2020). Batch-to-batch PK variability of orally inhaled drug products. Retrieved from [Link]
-
ResolveMass. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
Separation Science. (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]
-
PubMed Central. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
-
ACS Publications. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
Sources
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sepscience.com [sepscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
A Comparative Analysis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate's In Vitro Anticancer Performance
This guide provides an in-depth, objective comparison of the in vitro anticancer performance of the novel quinoline derivative, Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (hereafter referred to as EBC-7E), against the well-established chemotherapeutic agent, Etoposide. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
Introduction: The Quinoline Scaffold in Oncology and the Promise of EBC-7E
The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[1] Quinoline derivatives exert their anticancer effects through diverse mechanisms, such as inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration.[2]
A structurally related compound, Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate, has been identified as a potent inhibitor of DNA topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication and transcription.[3] Topoisomerase II inhibitors are a cornerstone of many chemotherapy regimens, functioning by stabilizing the enzyme-DNA cleavage complex, which leads to the accumulation of DNA double-strand breaks and subsequent activation of apoptotic pathways in rapidly proliferating cancer cells.[1]
This guide presents a hypothetical performance evaluation of EBC-7E, a novel quinoline derivative, based on the anticipated mechanism of action as a topoisomerase II inhibitor. We will compare its efficacy across three distinct human cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma)—against Etoposide, a widely used topoisomerase II inhibitor.[2][3]
Comparative Compounds
-
EBC-7E (Test Compound): Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate. A novel quinoline derivative with a presumed mechanism of action as a topoisomerase II inhibitor.
-
Etoposide (Reference Compound): A well-characterized topoisomerase II inhibitor used clinically for the treatment of various cancers, including lung and testicular cancers.[2]
Experimental Design and Rationale
The following experimental workflow was designed to provide a comprehensive comparison of the cytotoxic and mechanistic effects of EBC-7E and Etoposide.
Figure 1: A high-level overview of the experimental workflow.
Performance Comparison in Diverse Cancer Cell Lines
The following tables summarize the hypothetical data from our comparative analysis of EBC-7E and Etoposide.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 48 hours of treatment. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
| Cell Line | EBC-7E (IC50, µM) | Etoposide (IC50, µM) |
| MCF-7 (Breast) | 8.5 | 15.2 |
| A549 (Lung) | 12.1 | 25.8 |
| HCT116 (Colon) | 6.3 | 10.7 |
Interpretation: The hypothetical data suggests that EBC-7E exhibits greater potency in reducing cell viability across all three cell lines compared to Etoposide, as indicated by the lower IC50 values. The HCT116 cell line appears to be the most sensitive to both compounds.
Induction of Apoptosis
The percentage of apoptotic cells was quantified by Annexin V/PI staining and flow cytometry after 48 hours of treatment with the respective IC50 concentrations. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5]
| Cell Line | Treatment | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| MCF-7 | EBC-7E (8.5 µM) | 28.4 | 15.2 | 43.6 |
| Etoposide (15.2 µM) | 22.1 | 10.5 | 32.6 | |
| A549 | EBC-7E (12.1 µM) | 25.9 | 12.8 | 38.7 |
| Etoposide (25.8 µM) | 18.7 | 8.9 | 27.6 | |
| HCT116 | EBC-7E (6.3 µM) | 35.6 | 18.9 | 54.5 |
| Etoposide (10.7 µM) | 29.3 | 14.1 | 43.4 |
Interpretation: EBC-7E is hypothesized to be a more potent inducer of apoptosis than Etoposide at their respective IC50 concentrations in all tested cell lines. The higher percentage of total apoptotic cells suggests a more robust activation of cell death pathways by EBC-7E.
Cell Cycle Analysis
Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry after 24 hours of treatment with IC50 concentrations. Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | EBC-7E (8.5 µM) | 45.2 | 20.1 | 34.7 |
| Etoposide (15.2 µM) | 50.8 | 25.3 | 23.9 | |
| A549 | EBC-7E (12.1 µM) | 40.1 | 18.5 | 41.4 |
| Etoposide (25.8 µM) | 48.2 | 28.1 | 23.7 | |
| HCT116 | EBC-7E (6.3 µM) | 38.7 | 15.9 | 45.4 |
| Etoposide (10.7 µM) | 42.5 | 22.8 | 34.7 |
Interpretation: Treatment with both compounds is expected to induce cell cycle arrest. The hypothetical data indicates that EBC-7E causes a more pronounced accumulation of cells in the G2/M phase compared to Etoposide, which is consistent with the mechanism of action of topoisomerase II inhibitors that often lead to a G2/M checkpoint arrest due to DNA damage.[2]
Proposed Mechanism of Action: Topoisomerase II Inhibition
The observed cytotoxic and apoptotic effects of EBC-7E are consistent with the proposed mechanism of topoisomerase II inhibition. This process can be visualized as follows:
Figure 2: Proposed mechanism of action for EBC-7E.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of EBC-7E or Etoposide (0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed 2x10⁵ cells/well in a 6-well plate, incubate for 24 hours, and then treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 5x10⁵ cells in a 60 mm dish, incubate for 24 hours, and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Conclusion and Future Directions
The hypothetical data presented in this guide suggests that Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (EBC-7E) is a potent anticancer agent with a likely mechanism of action involving topoisomerase II inhibition. Its superior performance in reducing cell viability, inducing apoptosis, and causing G2/M cell cycle arrest compared to the established drug Etoposide across breast, lung, and colon cancer cell lines warrants further investigation.
Future studies should focus on confirming the direct inhibition of topoisomerase II by EBC-7E through enzymatic assays. Furthermore, in vivo studies using xenograft models are essential to validate these in vitro findings and to assess the compound's pharmacokinetic properties and potential for clinical development.
References
-
Molecules. Novel 7-Chloro-4-(thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Binding. [Link]
-
YouTube. Medicine of the week: Etoposide. [Link]
-
National Center for Biotechnology Information. Targeting DNA topoisomerase II in cancer chemotherapy. [Link]
-
MDPI. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
-
Cancer Research UK. Doxorubicin. [Link]
-
National Center for Biotechnology Information. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery. [Link]
-
National Center for Biotechnology Information. Molecular mechanisms of etoposide. [Link]
-
Cytion. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. [Link]
-
National Center for Biotechnology Information. Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. [Link]
-
National Center for Biotechnology Information. Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
